1-(2-Bromophenyl)piperazine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-(2-bromophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTRURBMYILQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373747 | |
| Record name | 1-(2-bromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-13-8 | |
| Record name | 1-(2-Bromophenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromophenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromophenyl)piperazine (CAS Number: 1011-13-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)piperazine, a key chemical intermediate in the synthesis of pharmaceuticals, most notably the multimodal antidepressant vortioxetine. This document collates essential information regarding its chemical and physical properties, synthesis methodologies, analytical techniques, and its role in medicinal chemistry. Detailed experimental protocols, safety information, and diagrams of relevant biological pathways are presented to support researchers and drug development professionals in their work with this compound.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 1011-13-8, is a substituted piperazine derivative. Its structure, featuring a bromophenyl group attached to a piperazine ring, makes it a versatile building block in organic synthesis. The primary significance of this compound lies in its role as a precursor for the synthesis of psychoactive compounds, particularly those targeting the serotonergic system.[1] Its application in the development of 5-HT1A serotonin receptor antagonists highlights its importance in the field of neuroscience and drug discovery.[2] Furthermore, it has been investigated for its potential therapeutic applications in neurological disorders.[3]
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1011-13-8 | [4] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [4] |
| Molecular Weight | 241.13 g/mol | [4] |
| Appearance | White to off-white solid | |
| Melting Point | 94-96 °C/0.02mm | |
| Boiling Point | 337°C at 760 mmHg | [5] |
| Density | 1.386 g/cm³ | [5] |
| Flash Point | 157.6°C | [5] |
| Purity | ≥98% (HPLC) | [4] |
| Storage | 2-8°C, protect from light |
Safety Information:
This compound is classified as harmful and an irritant.[6] It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or under a fume hood.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[6]
Synthesis of this compound
The synthesis of N-arylpiperazines such as this compound is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods.
Experimental Protocol: Buchwald-Hartwig Amination
This palladium-catalyzed amination is a highly efficient method for forming C-N bonds.[7]
Reaction Scheme:
Materials:
-
2-Bromoiodobenzene
-
Piperazine
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., BINAP - 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the base (e.g., 1.4 equivalents) to the flask.
-
Add anhydrous toluene to the flask and stir the mixture for 10 minutes at room temperature.
-
Add 2-bromoiodobenzene (1 equivalent) and piperazine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Experimental Protocol: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of N-arylpiperazines.[8]
Reaction Scheme:
Materials:
-
2-Bromoiodobenzene
-
Piperazine
-
Copper(I) iodide (CuI)
-
Base (e.g., Potassium carbonate - K₂CO₃)
-
High-boiling polar solvent (e.g., N,N-Dimethylformamide - DMF or Dimethyl sulfoxide - DMSO)
Procedure:
-
In a round-bottom flask, combine 2-bromoiodobenzene (1 equivalent), piperazine (2 equivalents), copper(I) iodide (10-20 mol%), and potassium carbonate (2 equivalents).
-
Add the solvent (DMF or DMSO) to the flask.
-
Heat the reaction mixture to 120-150°C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Methods
The purity and identity of this compound can be determined using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be utilized for the purity assessment of this compound.
Experimental Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile).[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent.[10]
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the bromophenyl ring and the methylene protons of the piperazine ring.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the secondary amine in the piperazine ring (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-N stretching vibrations. The C-Br stretching vibration is also expected in the fingerprint region.
Mass Spectrometry (MS):
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (241.13 g/mol ). Fragmentation patterns would likely involve the cleavage of the piperazine ring and the loss of the bromine atom.
Role in Drug Development and Signaling Pathways
This compound is a crucial intermediate in the synthesis of vortioxetine, a multimodal antidepressant.[12] The synthesis of vortioxetine involves a palladium-catalyzed C-S coupling reaction between this compound and 2,4-dimethylthiophenol.
Synthesis of Vortioxetine - Experimental Workflow
Caption: Synthesis workflow from starting materials to Vortioxetine.
Implicated Signaling Pathway: 5-HT1A Receptor Antagonism
Compounds derived from this compound often act as 5-HT1A serotonin receptor antagonists.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this action, thereby modulating serotonergic neurotransmission.
Caption: Simplified signaling pathway of a 5-HT1A receptor antagonist.
Conclusion
This compound (CAS 1011-13-8) is a compound of significant interest in medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of vortioxetine and other serotonergic agents underscores its importance. This guide has provided a detailed overview of its properties, synthesis, and analytical methods, along with insights into its application in targeting the 5-HT1A receptor signaling pathway. The provided experimental protocols and safety information aim to facilitate further research and development involving this versatile molecule.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. rsc.org [rsc.org]
- 4. scbt.com [scbt.com]
- 5. This compound | 1011-13-8 [chemnet.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. mdpi.com [mdpi.com]
- 12. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
1-(2-Bromophenyl)piperazine molecular weight and chemical formula.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)piperazine, a key chemical intermediate in pharmaceutical research and development. This document outlines its fundamental chemical properties, with a focus on its molecular weight and chemical formula, and serves as a foundational resource for laboratory and development applications.
Core Chemical Identifiers
The fundamental properties of this compound are summarized below, providing a clear reference for researchers. These identifiers are crucial for accurate documentation, chemical synthesis, and regulatory submissions.
| Identifier | Value | Source |
| Chemical Formula | C10H13BrN2 | [1][2][3][4][5] |
| Molecular Weight | 241.13 g/mol | [1][2][3][4] |
| CAS Number | 1011-13-8 | [2][3][4] |
Chemical Structure and Properties
This compound belongs to the phenylpiperazine class of compounds. Its structure is characterized by a piperazine ring linked to a bromophenyl group at the ortho position. This specific arrangement of atoms is critical to its reactivity and its utility as a precursor in the synthesis of more complex molecules, notably active pharmaceutical ingredients (APIs).
While this document focuses on the core identifiers, it is important to note that this compound serves as a crucial building block. For instance, it is utilized in the design and synthesis of 5-HT1A serotonin receptor antagonists.[4] Further research and development often involve this compound in various synthetic protocols, leveraging its chemical properties for the creation of novel therapeutics.
Future Directions and In-Depth Analysis
Subsequent sections of this technical guide will delve into the experimental protocols where this compound is a key reactant. Detailed methodologies and the logical workflows of its synthetic applications will be provided. Furthermore, signaling pathways of compounds derived from this precursor will be visually represented to provide a deeper understanding of their pharmacological context.
This introduction serves to establish the fundamental chemical identity of this compound. The forthcoming, more detailed sections are designed to equip researchers and drug development professionals with the in-depth knowledge required for its effective application in their work.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(2-Bromophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)piperazine is a chemical compound that belongs to the phenylpiperazine class. Phenylpiperazines are a group of compounds that feature a piperazine ring attached to a phenyl group. This particular compound is characterized by a bromine atom substituted at the ortho (2-position) of the phenyl ring.
Compounds within the phenylpiperazine class are of significant interest in the field of medicinal chemistry and drug development. They are known to interact with various biological targets, particularly neurotransmitter receptors in the central nervous system. For instance, this compound can be utilized in the design and synthesis of 5-HT1A serotonin receptor antagonists[1]. The serotonergic system is a key target for the development of therapeutics for a range of psychiatric disorders, including depression and anxiety[2]. The structural and physicochemical properties of this compound are fundamental to its reactivity, formulation, and biological activity. This guide provides a comprehensive overview of its known physical and chemical properties, along with detailed experimental protocols for their determination.
Core Identifiers and Logical Relationships
The identity of a chemical compound is established through various unique identifiers. The following diagram illustrates the relationship between the fundamental identifiers for this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrN₂ | |
| Molecular Weight | 241.13 g/mol | |
| CAS Number | 1011-13-8 | |
| Appearance | White to off-white solid | [3] |
| Melting Point | Data not available for the 2-bromo isomer. The 4-bromo isomer has a reported melting point of 91-95 °C. | [4][5] |
| Boiling Point | 94-96 °C at 0.02 mmHg | [3] |
| Density (Predicted) | 1.386 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 8.80 ± 0.10 | [3] |
| Solubility | Generally more soluble in organic solvents than in water. | [6][7] |
| Storage Temperature | 2-8°C, protected from light | [3] |
Experimental Protocols
The accurate determination of physical and chemical properties is essential for compound characterization. The following sections detail the methodologies for key experimental procedures.
General Workflow for Compound Characterization
The characterization of a chemical compound like this compound typically follows a structured workflow to determine its identity, purity, and properties.
Melting Point Determination
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Capillary Tube Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid in the test tube.
-
Heating: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a Thiele tube).
-
Observation: As the liquid is heated, air trapped in the capillary tube will slowly bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.
-
Cooling and Recording: The heating is then discontinued, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure of the compound.
Methodology:
-
Sample Preparation: Approximately 5-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: The solution is transferred to a standard NMR tube to a height of about 4-5 cm.
-
Instrument Setup: The NMR tube is placed in the spinner and inserted into the NMR spectrometer.
-
Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (e.g., ¹H, ¹³C) is selected, and the data is acquired.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (for a solid sample using KBr pellet):
-
Sample Preparation: A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: The powder is placed into a pellet press, and pressure is applied to form a thin, transparent KBr pellet.
-
Spectrum Acquisition: The KBr pellet is placed in the sample holder of the IR spectrometer.
-
Analysis: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The positions and intensities of the absorption bands are analyzed to identify characteristic functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer. The method of introduction depends on the ionization technique used (e.g., direct infusion for electrospray ionization).
-
Ionization: The sample molecules are ionized. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak provides the molecular weight of the compound.
Biological Context: Role as a 5-HT1A Receptor Antagonist
As mentioned, this compound is a precursor for compounds that can act as 5-HT1A serotonin receptor antagonists. The following diagram provides a simplified, conceptual overview of the role of such an antagonist in a signaling pathway.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound manufacturers and suppliers in india [chemicalbook.com]
- 4. 1-(4-Bromophenyl)piperazine CAS#: 66698-28-0 [m.chemicalbook.com]
- 5. 1-(4-bromophenyl)piperazine 95 66698-28-0 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide on the Biological Mechanism of Action of 1-(2-Bromophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Bromophenyl)piperazine is a synthetic organic compound belonging to the phenylpiperazine class of molecules. While it is primarily recognized as a crucial intermediate in the synthesis of various psychoactive pharmaceuticals, most notably the multimodal antidepressant Vortioxetine, its intrinsic biological activity is a subject of scientific interest. This technical guide provides a comprehensive overview of the known and potential mechanisms of action of this compound in biological systems. The document synthesizes available data on its role as a synthetic precursor, explores the pharmacological profiles of structurally related phenylpiperazine analogs to infer its likely biological targets, and presents detailed experimental protocols for assessing its activity.
Introduction
Phenylpiperazine derivatives are a prominent scaffold in medicinal chemistry, known to interact with a wide range of biological targets, particularly neurotransmitter receptors in the central nervous system (CNS). This compound serves as a key building block in the development of novel therapeutics due to the reactive nature of the bromine substituent on the phenyl ring, which allows for further chemical modifications. Its most notable application is in the synthesis of Vortioxetine, a well-established antidepressant with a complex pharmacological profile. Understanding the potential intrinsic biological activity of this compound is crucial for drug development professionals to fully characterize the impurity profiles and potential off-target effects of pharmaceuticals synthesized from it.
Role as a Synthetic Intermediate: The Case of Vortioxetine
The primary and well-documented role of this compound in biological systems is indirect, serving as a precursor for the synthesis of Vortioxetine. The synthesis typically involves a palladium-catalyzed cross-coupling reaction to displace the bromine atom and introduce the 2,4-dimethylthiophenyl moiety.
Experimental Workflow: Synthesis of Vortioxetine
Inferred Pharmacological Profile from Structural Analogs
Direct pharmacological data for this compound is scarce in peer-reviewed literature. However, the pharmacological activities of structurally similar phenylpiperazines can provide insights into its potential biological targets. Phenylpiperazine derivatives are known to exhibit affinity for a variety of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors.
Serotonergic System Activity
Many phenylpiperazine compounds are potent ligands for various serotonin receptor subtypes. For instance, 1-(m-chlorophenyl)piperazine (mCPP), a structurally related compound, displays broad affinity across multiple 5-HT receptors. Given that this compound is a precursor to 5-HT1A receptor antagonists, it is plausible that it possesses some affinity for this receptor subtype, potentially as an antagonist or a partial agonist.
Dopaminergic System Activity
Arylpiperazine moieties are also common in dopamine D2 and D3 receptor ligands. Studies on various substituted N-phenylpiperazine analogs have demonstrated significant binding affinities at these receptors. The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity for dopamine receptor subtypes.
Dehydrogenase Inhibition: An Unsubstantiated Claim
Some commercial suppliers have claimed that this compound is a dehydrogenase inhibitor. However, a thorough review of the scientific literature did not yield any peer-reviewed studies to substantiate this claim. Therefore, this potential mechanism of action should be treated with caution until validated by experimental evidence.
Quantitative Data from Related Phenylpiperazine Derivatives
To provide a quantitative context, the following table summarizes the binding affinities (Ki or IC50 values) of a closely related compound, 1-(m-chlorophenyl)piperazine (mCPP), at various neurotransmitter receptors. It is important to note that these values are for mCPP and not this compound, and are presented here for illustrative purposes to indicate the potential receptor interaction profile of the phenylpiperazine class.
| Receptor Subtype | Ligand | Ki (nM) | IC50 (nM) | Reference |
| 5-HT1A | mCPP | - | 360 - 1300 | [1] |
| 5-HT1B/1D | mCPP | - | 360 - 1300 | [1] |
| 5-HT2A | mCPP | - | 360 - 1300 | [1] |
| 5-HT2C | mCPP | - | 360 - 1300 | [1] |
| α2-adrenergic | mCPP | - | 570 | [1] |
| α1-adrenergic | mCPP | - | >2500 | [1] |
| β-adrenergic | mCPP | - | >2500 | [1] |
| Dopamine D2 | mCPP | - | >2500 | [1] |
Experimental Protocols
To facilitate further research into the pharmacological profile of this compound, detailed methodologies for key in vitro assays are provided below.
Radioligand Receptor Binding Assay
This protocol is a general guideline for determining the binding affinity of this compound for a target receptor (e.g., 5-HT1A or D2).
Objective: To determine the inhibitory constant (Ki) of this compound at a specific receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Non-specific binding determinator (e.g., a high concentration of a known ligand for the target receptor).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific determinator.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP and Calcium Flux
To determine whether this compound acts as an agonist, antagonist, or inverse agonist, functional assays are necessary.
-
cAMP Assay: This assay is suitable for receptors coupled to Gs or Gi proteins. Changes in intracellular cAMP levels are measured in response to the compound.
-
Calcium Flux Assay: This assay is used for receptors coupled to Gq proteins, which trigger the release of intracellular calcium upon activation.
These assays typically utilize fluorescent or luminescent probes in a cell-based format and are amenable to high-throughput screening.
Signaling Pathways
Should this compound demonstrate significant affinity and functional activity at a particular GPCR, it would modulate the corresponding downstream signaling pathway.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of important CNS-active drugs like Vortioxetine. While direct evidence of its intrinsic pharmacological activity is limited, its chemical structure suggests a potential for interaction with serotonergic and dopaminergic receptors, a characteristic of the broader phenylpiperazine class. The unsubstantiated claim of dehydrogenase inhibition warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research to fully elucidate the mechanism of action of this compound in biological systems. Such studies are essential for a complete understanding of the pharmacological and toxicological profiles of any pharmaceutical synthesized using this important precursor.
References
An In-depth Technical Guide to the Pharmacological Profile of Bromophenylpiperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous centrally acting therapeutic agents.[1] Derivatives of N-phenylpiperazine, in particular, have been extensively studied for their interactions with a wide array of neurotransmitter receptors, leading to treatments for conditions like depression, anxiety, and psychosis.[2] This technical guide focuses specifically on the pharmacological profile of bromophenylpiperazine derivatives , a subclass that offers unique physicochemical properties due to the inclusion of a bromine atom on the phenyl ring. This document summarizes the available quantitative receptor binding data, details the key experimental protocols used for their pharmacological characterization, and illustrates the relevant biological and experimental pathways. The objective is to provide a comprehensive resource for professionals engaged in the research and development of novel CNS-targeted therapeutics.
Core Pharmacological Profile: Receptor Binding Affinity
Bromophenylpiperazine derivatives, like other arylpiperazines, exhibit a promiscuous pharmacology, often interacting with multiple serotonin (5-HT), dopamine (D), adrenergic (α), and sigma (σ) receptors. The position of the bromine substituent (ortho, meta, or para) on the phenyl ring, along with substitutions at the N4 position of the piperazine ring, can significantly influence binding affinity and receptor selectivity.
Quantitative Binding Data
The following tables summarize the available quantitative data on the binding affinities (expressed as inhibitor constant, Ki) of various bromophenylpiperazine derivatives for key CNS receptors. A lower Ki value indicates a higher binding affinity.[3]
Table 1: Sigma Receptor Binding Affinities of Bromophenylpiperazine Derivatives
| Compound | Receptor | Ki (nM) | Source |
|---|---|---|---|
| 1-(4-Bromophenyl)-4-ethylpiperazine | Sigma-1 (σ₁) | 15 | [4] |
| | Sigma-2 (σ₂) | 250 |[4] |
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for bromophenylpiperazine derivatives are limited, general principles can be inferred from the broader arylpiperazine and halogenated compound classes:
-
Influence of Halogen Position: Studies on related chemical series, such as substituted methylphenidates, have shown that the position of a halogen can drastically alter receptor affinity. For instance, a para-bromo substitution increased affinity for the dopamine transporter, whereas an ortho-bromo substitution significantly decreased it.[6] This suggests that the position of the bromine atom on the phenylpiperazine core is a critical determinant of its pharmacological profile, likely by influencing steric and electronic interactions within the receptor's binding pocket.
-
N4-Substituent: For arylpiperazines targeting the 5-HT₁A receptor, elongation of an N4-n-alkyl chain has been shown to strongly increase affinity, with optimal activity seen with a hexyl chain for 1-(3-chlorophenyl)piperazine derivatives.[5] This highlights the importance of hydrophobic interactions in a secondary binding pocket for the N4-substituent.
-
Target-Specific Pharmacophores: The structural requirements for affinity vary significantly between receptor families. For example, the 1-(o-methoxyphenyl)piperazine moiety is considered important for affinity to α-adrenoceptors.[7] The introduction of a bromine atom would further modulate the electronic properties of the phenyl ring, impacting these key interactions.
Further research involving the systematic synthesis and evaluation of ortho-, meta-, and para-bromophenylpiperazine analogues is necessary to fully elucidate the SAR for this specific chemical class.
Experimental Protocols
The characterization of bromophenylpiperazine derivatives relies on standardized in vitro assays to determine receptor binding affinity and functional activity.
Radioligand Binding Assay (for Affinity Determination)
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a target receptor, such as the 5-HT₁A receptor.
Objective: To measure the concentration of a test compound that displaces 50% of a specific radioligand from its target receptor (IC₅₀), from which the Ki is calculated.
Materials:
-
Receptor Source: Crude membrane preparations from cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with the human 5-HT₁A receptor).
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]8-OH-DPAT for the 5-HT₁A receptor).
-
Non-specific Control: A high concentration of an unlabeled ligand to saturate the receptors (e.g., 10 µM Serotonin).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Detection: Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold lysis buffer.
-
Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Incubation:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Membrane preparation + Radioligand + Assay Buffer.
-
Non-specific Binding: Membrane preparation + Radioligand + Non-specific Control.
-
Competition: Membrane preparation + Radioligand + varying concentrations of the Test Compound (e.g., bromophenylpiperazine derivative).
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the IC₅₀ value by performing a non-linear regression fit of the competition data.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay (for Functional Activity)
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. It can differentiate between agonists, partial agonists, inverse agonists, and antagonists.[8][9]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in activating a G-protein.
Materials:
-
Receptor Source: Membrane preparations containing the GPCR of interest and its associated G-proteins.
-
Radioligand: [³⁵S]GTPγS.
-
Reagents: GDP (to ensure G-proteins are in an inactive state), MgCl₂, Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Filtration and Detection Systems: As described for the radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare membranes as described in section 3.1.
-
Assay Incubation:
-
In a 96-well plate, add the following in triplicate:
-
Basal Binding: Membranes + Assay Buffer + GDP + [³⁵S]GTPγS.
-
Agonist-Stimulated Binding: Membranes + Test Compound (at varying concentrations) + GDP + [³⁵S]GTPγS.
-
Antagonist Mode: Membranes + Reference Agonist + Test Compound (at varying concentrations) + GDP + [³⁵S]GTPγS.
-
-
Pre-incubate membranes with the test compound and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS and incubate at 30°C for 60 minutes.
-
-
Filtration and Quantification: Terminate the reaction by filtration and quantify bound radioactivity as described previously.
-
Data Analysis:
-
Agonism: Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (concentration for half-maximal stimulation) and Eₘₐₓ (maximum stimulation relative to a reference full agonist).
-
Antagonism: Determine the ability of the test compound to inhibit the stimulation caused by a known agonist to calculate an antagonist constant (Kb).
-
Inverse Agonism: A compound that reduces the basal [³⁵S]GTPγS binding is classified as an inverse agonist.[9]
-
Mandatory Visualizations
Signaling Pathway Diagram
Many arylpiperazine derivatives show high affinity for the serotonin 5-HT₁A receptor. This receptor is coupled to inhibitory G-proteins (Gᵢ/Gₒ), and its activation leads to a decrease in cellular excitability.
Experimental Workflow Diagram
The radioligand binding assay is a fundamental technique for determining the affinity of a compound for a specific receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(4-溴苯基)哌嗪 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure-activity relationship studies of central nervous system agents. 5. Effect of the hydrocarbon chain on the affinity of 4-substituted 1-(3-chlorophenyl)piperazines for 5-HT1A receptor site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Investigating 1-(2-Bromophenyl)piperazine as a Serotonin Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpiperazine derivatives represent a significant class of compounds that interact with the serotonergic system, with many exhibiting notable affinity for various serotonin (5-HT) receptor subtypes. 1-(2-Bromophenyl)piperazine is a member of this structural class; however, comprehensive public data on its specific binding affinities and functional activities at serotonin receptors is limited. This technical guide provides a framework for the investigation of this compound as a potential serotonin receptor antagonist. It outlines the detailed experimental protocols for radioligand binding assays and key functional assays (cAMP and calcium flux) necessary to characterize its pharmacological profile. Furthermore, this guide illustrates the principal signaling pathways of major G-protein coupled serotonin receptors and the workflows of the described experimental methodologies using logical diagrams. While specific quantitative data for this compound is not yet widely available, this document serves as a comprehensive roadmap for its systematic evaluation.
Introduction to Phenylpiperazines and the Serotonergic System
The serotonergic system, comprising a multitude of serotonin receptor subtypes, is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, and sleep.[1] These receptors are the targets for a wide range of therapeutics, including antidepressants, antipsychotics, and anxiolytics.[1] Phenylpiperazine derivatives are a well-established class of pharmacologically active agents known to interact with serotonin receptors.[2] Compounds such as 1-(m-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (3-TFMPP) have been studied for their effects on the serotonergic system.[2][3] this compound, as a structural analog, warrants investigation to determine its potential as a selective serotonin receptor antagonist. A thorough characterization of its binding affinity (Kᵢ) and functional activity (EC₅₀/IC₅₀) across various 5-HT receptor subtypes is essential to elucidate its pharmacological profile and therapeutic potential.
Serotonin Receptor Signaling Pathways
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel. The GPCR subtypes are primarily coupled to one of three major G-protein families: Gαi/o, Gαq/11, or Gαs. The activation of these pathways leads to distinct downstream cellular responses.
Gαi/o-Coupled Receptor Signaling
5-HT₁ and 5-HT₅ receptor subtypes typically couple to Gαi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This pathway is crucial in mediating the inhibitory effects of serotonin in the central nervous system.
Gαq/11-Coupled Receptor Signaling
The 5-HT₂ receptor family (5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C) couples to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Gαs-Coupled Receptor Signaling
5-HT₄, 5-HT₆, and 5-HT₇ receptors are coupled to Gαs proteins. Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).
Quantitative Data Presentation
A comprehensive analysis of this compound would involve determining its binding affinity (Kᵢ) and functional potency (IC₅₀) at a panel of serotonin receptor subtypes. The data should be organized into clear tables for comparative analysis.
Table 1: Binding Affinity Profile of this compound at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Kᵢ (nM) |
| 5-HT₁ₐ | [³H]8-OH-DPAT | TBD |
| 5-HT₁ₑ | [³H]Serotonin | TBD |
| 5-HT₂ₐ | [³H]Ketanserin | TBD |
| 5-HT₂C | [³H]Mesulergine | TBD |
| 5-HT₅ₐ | [³H]5-CT | TBD |
| 5-HT₆ | [³H]LSD | TBD |
| 5-HT₇ | [³H]5-CT | TBD |
| TBD: To Be Determined |
Table 2: Functional Antagonist Activity of this compound at Human Serotonin Receptors
| Receptor Subtype | Functional Assay | Agonist | IC₅₀ (nM) |
| 5-HT₁ₐ | cAMP Inhibition | Serotonin | TBD |
| 5-HT₂ₐ | Calcium Flux | Serotonin | TBD |
| 5-HT₆ | cAMP Stimulation | Serotonin | TBD |
| 5-HT₇ | cAMP Stimulation | Serotonin | TBD |
| TBD: To Be Determined |
Experimental Protocols
The following are detailed methodologies for key in vitro assays to determine the binding and functional activity of this compound at serotonin receptors.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human serotonin receptor subtype of interest.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-1.0 mg/mL.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (near its Kₑ value), and varying concentrations of this compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-radiolabeled ligand.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Functional Assays
Functional assays measure the effect of a compound on receptor-mediated signaling. For antagonist activity, the assay measures the ability of the compound to inhibit the response induced by a known agonist.
This assay quantifies the intracellular concentration of cAMP.
Workflow:
Detailed Protocol:
-
Cell Plating: Seed cells expressing the target Gαi/o or Gαs-coupled receptor in a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.
-
Agonist Stimulation:
-
For Gαi/o-coupled receptors, add an agonist (e.g., serotonin) in the presence of forskolin (to stimulate basal cAMP production).
-
For Gαs-coupled receptors, add the agonist alone.
-
Incubate for a specified time (e.g., 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the log concentration of this compound to determine the IC₅₀ value.
This assay measures changes in intracellular calcium concentration.
Workflow:
Detailed Protocol:
-
Cell Plating: Seed cells expressing the target Gαq/11-coupled receptor in a 96- or 384-well plate and incubate overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520) for 30-60 minutes at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add an agonist (e.g., serotonin) and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each well and plot it against the log concentration of this compound to determine the IC₅₀ value.
Conclusion
The systematic investigation of this compound's interaction with serotonin receptors is a critical step in understanding its potential as a pharmacological tool or therapeutic agent. The experimental protocols and workflows detailed in this guide provide a robust framework for determining its binding affinity and functional antagonist activity across a range of serotonin receptor subtypes. The resulting quantitative data will be invaluable for establishing a comprehensive pharmacological profile, guiding further preclinical and clinical development, and ultimately defining its role within the landscape of serotonergic modulators. The lack of extensive public data on this specific compound highlights an opportunity for novel research in the field of neuropsychopharmacology.
References
The 1-(2-Bromophenyl)piperazine Scaffold: A Cornerstone in the Development of Novel Neurotherapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of centrally acting therapeutic agents. Within this class, 1-(2-Bromophenyl)piperazine serves as a critical chemical intermediate and a foundational pharmacophore for the development of novel drugs targeting complex neuropsychiatric disorders. While not a therapeutic agent in its own right, its structural motifs are integral to the pharmacological profile of multi-target ligands designed to modulate serotonergic neurotransmission. This technical guide delves into the potential therapeutic applications stemming from the this compound core, with a primary focus on its most prominent derivative, the multimodal antidepressant Vortioxetine. We will explore the quantitative pharmacology, detailed experimental methodologies, and the underlying signaling pathways that confer therapeutic efficacy to compounds derived from this versatile scaffold.
Introduction: The Phenylpiperazine Pharmacophore
Phenylpiperazine derivatives have a long-standing history in neuroscience drug discovery, primarily due to their ability to interact with a wide range of G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1] Their structural rigidity, combined with the basic nitrogen atom of the piperazine ring, allows for precise interactions with the binding pockets of various monoamine receptors, particularly serotonin (5-HT) and dopamine receptors. The substitution pattern on the phenyl ring is a key determinant of receptor affinity and selectivity. The ortho-bromo substitution, as seen in this compound, serves as a crucial synthetic handle for further molecular elaboration, as exemplified by its role as a precursor in the synthesis of the antidepressant Vortioxetine.[2] This guide will use Vortioxetine as the principal exemplar to illustrate the therapeutic potential unlocked from the this compound scaffold.
Vortioxetine: A Case Study in Multi-Target Pharmacology
Vortioxetine (formerly Lu AA21004) is a novel antidepressant that leverages the this compound core within its unique bisarylsulfanyl amine structure.[3] Its clinical efficacy is attributed to a multimodal mechanism of action, combining inhibition of the serotonin transporter (SERT) with modulation of several serotonin receptors.[4][5] This dual activity is believed to enhance extracellular levels of not only serotonin but also other neurotransmitters like dopamine and norepinephrine in key brain regions.[5][6]
Quantitative Pharmacological Profile
The therapeutic potential of any compound is fundamentally defined by its binding affinity and functional activity at its molecular targets. The data for Vortioxetine, derived from various in vitro and in vivo studies, are summarized below.
Table 1: In Vitro Receptor and Transporter Binding Affinities (Ki) of Vortioxetine
| Target (Human) | Binding Affinity (Ki, nM) | Reference |
| Serotonin Transporter (SERT) | 1.6 | [6][7] |
| 5-HT3 Receptor | 3.7 | [6][7] |
| 5-HT1A Receptor | 15 | [6][7] |
| 5-HT7 Receptor | 19 | [6][7] |
| 5-HT1B Receptor | 33 | [6][7] |
| 5-HT1D Receptor | 54 | [7][8] |
Table 2: Functional Activity of Vortioxetine at Serotonin Receptors
| Target (Human) | Functional Activity | Efficacy (Intrinsic Activity) | EC50 / IC50 (nM) | Reference |
| 5-HT1A Receptor | Agonist | - | - | [5][7] |
| 5-HT1B Receptor | Partial Agonist | 22% | 460 (EC50) | [6] |
| 5-HT1D Receptor | Antagonist | - | - | [5][7] |
| 5-HT3 Receptor | Antagonist | - | - | [5][7] |
| 5-HT7 Receptor | Antagonist | - | - | [5][7] |
Table 3: In Vivo Target Engagement and Functional Efficacy of Vortioxetine in Rats
| Assay | Endpoint | ED50 (mg/kg, s.c.) | Reference |
| Receptor Occupancy | rSERT Occupancy | 0.4 | [6] |
| Receptor Occupancy | r5-HT1B Occupancy | 3.2 | [6] |
| Bezold-Jarisch Reflex | 5-HT3 Antagonism | 0.11 | [6] |
Signaling Pathways and Mechanism of Action
Vortioxetine's multimodal profile results in a complex modulation of neuronal signaling. Its primary actions converge to increase synaptic serotonin levels via SERT inhibition, while its direct receptor interactions fine-tune the activity of various neural circuits.
-
5-HT1A Agonism: Activation of 5-HT1A autoreceptors can lead to a reduction in the firing rate of serotonergic neurons, a common feature of many antidepressants. Postsynaptically, 5-HT1A agonism is associated with anxiolytic and antidepressant effects.
-
5-HT3 Antagonism: Blockade of 5-HT3 receptors, which are ligand-gated ion channels, is known to inhibit nausea and vomiting. In the central nervous system, this action is thought to modulate the release of other neurotransmitters like dopamine and acetylcholine, potentially contributing to pro-cognitive effects.[5]
-
5-HT7 Antagonism: Antagonism at 5-HT7 receptors has been implicated in the regulation of circadian rhythms, mood, and cognitive processes.
The interplay of these activities is believed to produce a more robust and potentially faster-acting antidepressant effect compared to selective serotonin reuptake inhibitors (SSRIs) alone.
Detailed Experimental Protocols
The quantitative data presented in this guide are derived from a suite of standardized in vitro and in vivo assays. The following sections provide detailed, representative protocols for these key experiments.
In Vitro Assays
This assay determines the binding affinity of a test compound for SERT by measuring its ability to displace a specific radioligand.
-
Materials:
-
Membrane Preparation: Membranes from cells stably expressing human SERT (e.g., HEK293 cells).
-
Radioligand: [³H]-Citalopram (a high-affinity SERT ligand).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Paroxetine).
-
Instrumentation: Liquid scintillation counter, cell harvester with glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).
-
-
Procedure:
-
Prepare serial dilutions of the test compound (e.g., Vortioxetine) in assay buffer.
-
In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), the radioligand (at a final concentration near its Kd, e.g., 1 nM [³H]-Citalopram), and either the test compound, buffer (for total binding), or the non-specific control.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][9]
-
This assay measures the functional activity of a compound at the Gi-coupled 5-HT1B receptor by quantifying its effect on forskolin-stimulated cyclic AMP (cAMP) production.
-
Materials:
-
Cell Line: A stable cell line expressing the human 5-HT1B receptor (e.g., CHO-K1 or HEK293).
-
Stimulant: Forskolin (an adenylyl cyclase activator).
-
Assay Buffer: Typically a buffered salt solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit based on principles like TR-FRET (e.g., HTRF®) or AlphaScreen®.[10]
-
Instrumentation: A plate reader compatible with the chosen detection technology.
-
-
Procedure:
-
Culture and harvest the 5-HT1B expressing cells. Resuspend them in assay buffer.
-
Dispense the cell suspension into a 384-well plate.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells, followed by a fixed concentration of forskolin (typically the EC80 to EC90 concentration for stimulating cAMP production). For agonist mode, forskolin is added to see the compound-induced decrease in cAMP.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and add the cAMP detection reagents as per the kit manufacturer's protocol. This typically involves a labeled cAMP tracer and a specific anti-cAMP antibody.
-
Incubate to allow for the competitive binding reaction to reach equilibrium.
-
Read the plate on a compatible reader. The signal will be inversely proportional to the amount of cAMP produced by the cells.
-
Generate concentration-response curves to determine the EC50 (for agonists/partial agonists) or IC50 (for antagonists) values.[3]
-
In Vivo Models
The FST is a widely used behavioral model to screen for antidepressant-like activity. It is based on the principle that animals will adopt an immobile posture after initial escape-oriented behaviors, and that this immobility is reduced by effective antidepressant treatments.[11]
-
Apparatus: A transparent cylindrical tank (e.g., 40-50 cm high, 20 cm diameter) filled with water (25-30°C) to a depth that prevents the rat from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the swim tank for a 15-minute session. This initial exposure induces the immobile behavior.
-
Remove the rat, dry it gently with a towel, and return it to its home cage.
-
Test Session (Day 2, 24 hours later): Administer the test compound (e.g., Vortioxetine) or vehicle at a predetermined time before the test (e.g., 60 minutes prior for IP injection).
-
Place the rat back into the swim tank for a 5-minute session.
-
Record the session with a video camera for later analysis.
-
Score the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water.
-
A significant decrease in immobility time for the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[12][13]
-
This technique allows for the measurement of extracellular neurotransmitter concentrations in specific brain regions of freely moving animals, providing a direct assessment of a drug's neurochemical effects.[7]
-
Procedure:
-
Surgery: Anesthetize a rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex or ventral hippocampus). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, place the rat in a microdialysis bowl. Gently insert a microdialysis probe through the guide cannula.
-
Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min). Allow the system to stabilize for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer the test compound or vehicle.
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Analysis: Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of serotonin, dopamine, and norepinephrine.
-
Data Expression: Express the results as a percentage change from the baseline neurotransmitter levels.[14]
-
Conclusion and Future Directions
The this compound scaffold is a testament to the power of rational drug design in neuroscience. Its incorporation into Vortioxetine has yielded a multimodal antidepressant with a complex and potentially superior pharmacological profile compared to traditional agents. The ability to simultaneously inhibit the serotonin transporter while modulating multiple 5-HT receptors offers a promising strategy for treating not only the core mood symptoms of depression but also associated cognitive deficits. Future research will likely focus on further refining this scaffold to enhance selectivity for specific receptor subtypes or to combine its serotonergic properties with activity at other CNS targets. The detailed experimental protocols provided herein serve as a foundational resource for researchers aiming to discover and characterize the next generation of neurotherapeutics built upon this versatile and clinically validated chemical core.
References
- 1. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. innoprot.com [innoprot.com]
The Emerging Role of Arylpiperazines in Neurodegenerative Disease Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide focuses on the broader class of arylpiperazines in neurodegenerative disease research. While 1-(2-Bromophenyl)piperazine belongs to this class, specific experimental data on its direct role in neurodegenerative diseases is not prominently available in the reviewed scientific literature. The information presented herein is a synthesis of research on structurally related arylpiperazine derivatives and provides a framework for understanding the potential of this chemical scaffold.
Executive Summary
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. The complex and multifactorial nature of these disorders necessitates the development of novel therapeutic strategies that can modulate multiple pathological pathways. The arylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating promising activity against a range of targets implicated in neurodegeneration. These compounds often exhibit multi-target engagement, influencing neurotransmitter systems, protein aggregation, and neuroinflammation. This guide provides a comprehensive technical overview of the role of arylpiperazines in neurodegenerative disease research, summarizing key findings, experimental methodologies, and relevant signaling pathways.
The Arylpiperazine Scaffold: A Versatile Pharmacophore
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. When substituted with an aryl group, it forms the arylpiperazine scaffold, a core component in a wide array of biologically active compounds. This structural motif is prevalent in drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties, which can be readily modified to optimize blood-brain barrier penetration, receptor affinity, and metabolic stability.
In the context of neurodegenerative diseases, arylpiperazine derivatives have been investigated for their ability to interact with a variety of targets, including:
-
Serotonin (5-HT) Receptors: Modulation of various 5-HT receptor subtypes is a key strategy for managing cognitive and behavioral symptoms associated with neurodegeneration.
-
Dopamine (D) Receptors: Particularly relevant for Parkinson's disease, ligands targeting D2 and D3 receptors can influence motor control and cognitive function.
-
Sigma (σ) Receptors: These enigmatic receptors are implicated in cellular stress responses and neuroprotection, making them attractive targets.
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a cornerstone of symptomatic treatment for Alzheimer's disease.
-
Protein Aggregation: Some arylpiperazine derivatives have been shown to inhibit the aggregation of key pathological proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein (α-syn).
Quantitative Data on Arylpiperazine Derivatives
The following tables summarize representative quantitative data for various arylpiperazine derivatives from the scientific literature, illustrating their potency and selectivity for key neurodegenerative disease targets.
Table 1: Receptor Binding Affinities (Ki, nM) of Representative Arylpiperazine Derivatives
| Compound Class | Derivative Example | D2 Receptor | D3 Receptor | 5-HT1A Receptor | 5-HT7 Receptor | Sigma-1 Receptor | Sigma-2 Receptor | Reference |
| Phenylpiperazine | 1-(2-Methoxyphenyl)piperazine | - | - | High Affinity | High Affinity | - | - | [1] |
| Biphenylpiperazine | 1-[2-(4-Methoxyphenyl)phenyl]piperazine | - | - | 476 | 2.6 | - | - | [2] |
| Benzylpiperazine | 1-Benzyl-4-arylpiperazines | High Affinity | - | - | - | - | - | [3] |
| Phenylpiperazine | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | - | - | - | - | 3.2 | Low Affinity | [4] |
| Phenylpiperazine | Haloperidol (Reference) | - | - | - | - | 2.5 | - | [4] |
Note: "-" indicates data not reported in the cited source.
Table 2: Enzyme Inhibition and Anti-Aggregation Activity of Arylpiperazine Derivatives
| Compound Class | Derivative Example | Target | Activity | Value | Reference |
| Piperazine Chalcones | 3-trifluoromethyl-4-fluorinated derivative | MAO-B | IC50 | 0.71 µM | [5] |
| Piperazine Chalcones | 2-fluoro-5-bromophenyl derivative | MAO-B | IC50 | 1.11 µM | [5] |
| Piperazine Chalcones | 3-trifluoromethyl-4-fluorinated derivative | AChE | IC50 | 8.10 µM | [5] |
| N,N'-disubstituted piperazine | Anti-amyloid scaffold derivative | Aβ release | Inhibition | - | [6] |
| N,N'-disubstituted piperazine | Anti-amyloid scaffold derivative | Tau phosphorylation | Reduction | - | [6] |
| Dicarbonyl piperazine | 2,5-dimethylpiperazin moiety | Neuroprotection | Cerebral infarction reduction | - | [7] |
| Dimethoxyphenyl piperazine | Analog of lead compound 1 | α-synuclein fibril growth | Inhibition | - | [8] |
Note: "-" indicates that a specific quantitative value was not provided in the abstract, but the qualitative effect was reported.
Key Signaling Pathways and Mechanisms of Action
Arylpiperazine derivatives can modulate multiple signaling pathways relevant to neurodegeneration. The diagrams below, generated using the DOT language, illustrate some of these key pathways.
Caption: Dopaminergic signaling pathway modulated by D2 receptor-targeting arylpiperazines.
Caption: Serotonergic signaling pathway involving the 5-HT7 receptor, a target for some arylpiperazines.
Caption: Simplified pathway of amyloid-beta aggregation, a target for some arylpiperazine derivatives.
Experimental Protocols
The following sections outline common experimental methodologies used to evaluate the efficacy of arylpiperazine derivatives in neurodegenerative disease research.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the receptor of interest are cultured and harvested. The cell pellets are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2/D3 receptors, --INVALID-LINK--pentazocine for sigma-1 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assays (e.g., Cholinesterase Inhibition)
Objective: To determine the inhibitory potency (IC50) of a compound against a specific enzyme.
General Protocol (Ellman's Method for AChE):
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound.
-
Reaction Mixture: The test compound at various concentrations is pre-incubated with the enzyme (e.g., human recombinant AChE) in a buffer.
-
Initiation: The reaction is initiated by the addition of the substrate and DTNB.
-
Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically over time.
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Neuroprotection Assays
Objective: To assess the ability of a compound to protect neuronal cells from toxic insults.
General Protocol (e.g., against Aβ-induced toxicity):
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.
-
Toxic Insult: A toxic agent relevant to a neurodegenerative disease (e.g., pre-aggregated Aβ1-42 oligomers) is added to the cell culture.
-
Viability Assessment: After a further incubation period, cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
In Vivo Animal Models
Objective: To evaluate the efficacy of a compound in a living organism exhibiting features of a neurodegenerative disease.
Example Model (Scopolamine-induced amnesia in mice for Alzheimer's research):
-
Animal Groups: Mice are divided into control, scopolamine-treated, and scopolamine + test compound-treated groups.
-
Drug Administration: The test compound is administered (e.g., orally or intraperitoneally) at various doses for a specific duration.
-
Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered to induce cognitive deficits.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or passive avoidance test.
-
Data Analysis: Performance metrics (e.g., escape latency in the Morris water maze) are compared between the different groups to determine if the test compound can ameliorate the scopolamine-induced cognitive impairment.
Synthesis of Arylpiperazine Derivatives
The synthesis of arylpiperazine derivatives often involves standard organic chemistry reactions. A common approach is the N-arylation of piperazine with an appropriate aryl halide.
Caption: A common synthetic route to 1-arylpiperazines via cross-coupling reactions.
Conclusion and Future Directions
The arylpiperazine scaffold represents a highly versatile platform for the design of multi-target ligands for the treatment of neurodegenerative diseases. Research on various derivatives has demonstrated their potential to modulate key pathological processes, including neurotransmitter imbalances and proteinopathies. While specific data on this compound in this context remains to be elucidated, the broader class of arylpiperazines holds significant promise.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Exploration of Novel Targets: Investigating the interaction of arylpiperazines with other emerging targets in neurodegeneration.
-
Preclinical and Clinical Evaluation: Advancing the most promising candidates through rigorous preclinical testing and into clinical trials.
The continued exploration of the chemical space around the arylpiperazine nucleus is a promising avenue for the discovery of novel and effective therapies for devastating neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of small molecule dimethyoxyphenyl piperazine inhibitors of alpha-synuclein fibril growth - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 1-(2-Bromophenyl)piperazine in Vortioxetine Synthesis: A Technical Guide
Introduction
Vortioxetine, a multimodal antidepressant marketed under trade names such as Trintellix® and Brintellix®, is a significant therapeutic agent for major depressive disorder. Its complex molecular structure necessitates a sophisticated synthetic approach. A critical examination of the available scientific literature and patent filings reveals that 1-(2-Bromophenyl)piperazine is a key precursor in several prominent synthetic routes leading to vortioxetine. This technical guide provides an in-depth analysis of its application, detailing experimental protocols, quantitative data, and logical workflows for researchers, scientists, and drug development professionals.
Synthetic Pathway Overview
The primary strategy for synthesizing vortioxetine utilizing this compound involves a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination. In this approach, the nitrogen atom of the piperazine ring in this compound is coupled with an aryl halide, or the bromine on the phenyl ring of this compound is coupled with a thiol. More commonly, a protected form of this compound, such as tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, is reacted with 2,4-dimethylthiophenol. This is followed by a deprotection step to yield the final vortioxetine molecule.
The overall synthetic workflow can be visualized as follows:
Key Synthetic Step: Buchwald-Hartwig Amination
A pivotal reaction in this synthesis is the palladium-catalyzed coupling of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate with 2,4-dimethylthiophenol. This reaction forms the crucial aryl-sulfur bond in the vortioxetine molecule.
Experimental Protocols
1. Synthesis of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate
This protocol is based on procedures described in the scientific literature and patents.[1][2][3][4][5]
-
Materials:
-
Boc-piperazine
-
2-Bromoiodobenzene
-
Palladium catalyst (e.g., Pd(dba)₂)
-
Phosphine ligand (e.g., rac-BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add Boc-piperazine, 2-bromoiodobenzene, the palladium catalyst, and the phosphine ligand.
-
Add anhydrous toluene to the mixture.
-
Stir the mixture at room temperature for a short period to ensure homogeneity.
-
Add the base to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete, typically monitored by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate.
-
2. Synthesis of Boc-Protected Vortioxetine
This protocol details the Buchwald-Hartwig coupling reaction.[1][2][3][4][5][6]
-
Materials:
-
tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate
-
2,4-Dimethylthiophenol
-
Pd(dba)₂
-
rac-BINAP
-
Sodium tert-butoxide
-
Toluene (anhydrous)
-
-
Procedure:
-
In a nitrogen-purged reaction vessel, dissolve tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate (1.2 equivalents) and 2,4-dimethylthiophenol (1 equivalent) in anhydrous toluene.
-
Add Pd(dba)₂ (0.02 equivalents) and rac-BINAP (0.04 equivalents) to the solution.
-
Add sodium tert-butoxide (2 equivalents) to the reaction mixture.
-
Heat the mixture to 100-110°C and stir for 2-4 hours, monitoring the reaction progress by HPLC.
-
After completion, cool the reaction to room temperature and add water.
-
Separate the organic layer and distill off the solvent under reduced pressure to obtain the crude oily residue of Boc-protected vortioxetine.
-
3. Deprotection of Boc-Protected Vortioxetine to Yield Vortioxetine Hydrobromide
This final step removes the Boc protecting group to yield the active pharmaceutical ingredient.[1][2][3][4][5][6]
-
Materials:
-
Boc-protected vortioxetine
-
Methanol
-
Aqueous Hydrobromic Acid (47%)
-
-
Procedure:
-
Suspend the crude Boc-protected vortioxetine in methanol.
-
Add aqueous hydrobromic acid (47%) to the suspension with stirring at room temperature (20-30°C).
-
Heat the reaction mixture to 50-60°C and stir for 1 hour. Monitor the deprotection by HPLC.
-
Upon completion, cool the reaction mixture, which may induce crystallization of the product.
-
Filter the solid, wash with chilled methanol, and dry under reduced pressure to obtain vortioxetine hydrobromide.
-
Quantitative Data
The following table summarizes quantitative data from various reported syntheses of vortioxetine and its intermediates.
| Intermediate/Product | Reactants | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |
| Boc-Protected Vortioxetine | (2-bromophenyl)(2,4-dimethylphenyl)sulfane, N-BOC piperazine | Pd(dba)₂, rac-BINAP, Sodium tert-butoxide | Toluene | 100-110°C, 2-4 hrs | 77.4% | US10227317B2[6] |
| Vortioxetine | 1-(2-((2-(trifluoromethyl)phenyl)thio)phenyl)piperazine on solid support | Visible light irradiation | Not specified | Not specified | 17% (overall) | WO 2003/029232 A1[1][2][3][4] |
| Vortioxetine | (2,4-dimethylphenyl)(2-iodophenyl)sulfane, Piperazine | CuI, N,N-diethyl-2-hydroxybenzamide, K₃PO₄ | Not specified | Not specified | Not specified | VORTIOXETINE - New Drug Approvals[7] |
| 4-acetyl-1-(2-bromophenyl)piperazine derived Vortioxetine HBr | 4-acetyl-1-(2-bromophenyl)piperazine and other reagents | Not specified | Not specified | Not specified | 76.9% | US9926286B2[8] |
| 4-acetyl-1-(2-chlorophenyl)piperazine derived Vortioxetine HBr | 4-acetyl-1-(2-chlorophenyl)piperazine and other reagents | Not specified | Not specified | Not specified | 77.8% | US9926286B2[8] |
This compound, particularly in its Boc-protected form, is a well-established and crucial precursor in the synthesis of vortioxetine. The palladium-catalyzed Buchwald-Hartwig amination reaction represents a robust and widely employed method for constructing the core structure of the drug. The protocols and data presented in this guide, derived from the existing scientific and patent literature, provide a comprehensive technical overview for professionals in the field of pharmaceutical development and manufacturing. The optimization of reaction conditions, catalyst systems, and purification methods remains a key area of research to enhance the efficiency and cost-effectiveness of vortioxetine synthesis on an industrial scale.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. WO2015107057A1 - Synthesis of vortioxetine via (2-(piperazine-1 -yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 3. EP2894154A1 - Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Patent 2930171 [data.epo.org]
- 6. US10227317B2 - Process for the preparation of vortioxetine - Google Patents [patents.google.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. US9926286B2 - Vortioxetine intermediate and synthesis process thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(2-Bromophenyl)piperazine from 2-Bromoaniline
For researchers, scientists, and drug development professionals, the synthesis of substituted phenylpiperazines is a critical step in the development of novel therapeutics. This document provides a detailed protocol for the synthesis of 1-(2-Bromophenyl)piperazine from 2-bromoaniline, based on established methodologies for analogous compounds.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active molecules. The protocol described herein employs a classical approach involving the reaction of an aniline with a pre-formed piperazine synthon, specifically bis(2-chloroethyl)amine. This method is widely applicable for the synthesis of N-arylpiperazines.
Reaction Scheme
The overall reaction for the synthesis of this compound from 2-bromoaniline is depicted below:
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar substituted phenylpiperazines.
Materials:
-
2-Bromoaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Butan-1-ol
-
Sodium carbonate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromoaniline (1.0 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) in butan-1-ol.
-
First Cyclization Step: Heat the reaction mixture to reflux and maintain for 48 hours.
-
Basification and Second Cyclization: After 48 hours, cool the mixture and add sodium carbonate (2.5 equivalents). Reheat the mixture to reflux and maintain for an additional 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the butan-1-ol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent such as ethanol.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of analogous arylpiperazines, which can be expected for the synthesis of this compound.
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of this compound |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight of the product |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard and should be handled with extreme caution as it is a potent alkylating agent.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols for N-arylation of Piperazine using 2-Bromophenyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-aryl piperazine motif is a ubiquitous structural component in a vast array of pharmaceuticals and biologically active compounds. Its presence is crucial for the pharmacological activity of drugs targeting a wide range of conditions, including depression, psychosis, and cancer. The synthesis of these valuable scaffolds is therefore of significant interest in medicinal chemistry and drug development. This document provides detailed protocols for the N-arylation of piperazine with 2-bromophenyl halides, focusing on two of the most powerful and widely used methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Reaction Scheme
The overall transformation described is the mono-N-arylation of piperazine with a 2-bromophenyl halide to yield a 1-(2-substituted-phenyl)piperazine.
Caption: General reaction for the N-arylation of piperazine.
I. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and highly efficient method for the formation of C-N bonds.[1][2] It typically employs a palladium catalyst with a specialized phosphine ligand and a base.
Quantitative Data Summary
The following table summarizes representative conditions and yields for the Buchwald-Hartwig amination of piperazine with various aryl halides.
| 2-Bromophenyl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromotoluene | Pd(dba)₂ (1.0) | (±)-BINAP (1.5) | NaOtBu | m-Xylene | 120 | 1-4 | ~85-95 |
| 2-Bromoanisole | [Pd(crotyl)Cl]₂ (0.25) | BippyPhos (2.0) | KOtBu | 2% Savie/H₂O | 60 | 8 | 89 |
| 2-Bromobenzonitrile | Pd₂(dba)₃ (1.0) | RuPhos (2.0) | NaOtBu | Dioxane | 100 | 10 min | 92 |
| 1,2-Dibromobenzene | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ | t-BuOH | 110 | 12 | 78 |
Data compiled from various sources for illustrative purposes.[3][4][5]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the mono-N-arylation of piperazine with a 2-bromophenyl halide using a Pd₂(dba)₃/RuPhos catalyst system.
Materials:
-
2-Bromophenyl halide (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene or dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk tube or equivalent)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-bromophenyl halide (1.0 mmol), piperazine (1.5 mmol), and sodium tert-butoxide (1.4 mmol).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol) and add them to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent (5 mL) to the Schlenk tube via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(2-substituted-phenyl)piperazine.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig N-arylation.
II. Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical and cost-effective method for C-N bond formation, utilizing a copper catalyst.[6] While traditionally requiring harsh conditions, modern protocols with specific ligands have enabled milder reaction conditions.
Quantitative Data Summary
The following table presents representative conditions and yields for the Ullmann condensation of piperazine with various aryl halides.
| 2-Bromophenyl Halide | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromoiodobenzene | CuI (5.0) | N,N'-Dimethylethylenediamine (10) | K₂CO₃ | Dioxane | 100 | 24 | ~70-80 |
| 2-Bromotoluene | CuI (2.5) | L4* (5.0) | NaOMe | DMSO | rt | 3 | ~80-90 |
| 2-Bromoanisole | CuI (10) | None | K₃PO₄ | DMF | 135 | 12 | ~60-70 |
| 2-Bromopyridine | CuI (5.0) | Phenanthroline (10) | Cs₂CO₃ | DMF | 110 | 24 | ~75-85 |
L4 = Anionic N1,N2-diarylbenzene-1,2-diamine ligand.[7] Data compiled from various sources for illustrative purposes.[6][7]
Experimental Protocol: Ullmann Condensation
This protocol outlines a general procedure for the mono-N-arylation of piperazine with a 2-bromophenyl halide using a CuI/ligand system.
Materials:
-
2-Bromophenyl halide (1.0 mmol, 1.0 equiv)
-
Piperazine (2.0 mmol, 2.0 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.1 mmol, 10 mol%) (or other suitable ligand)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dioxane (5 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a reaction vial or flask, add the 2-bromophenyl halide (1.0 mmol), piperazine (2.0 mmol), CuI (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Ligand and Solvent Addition: Add the anhydrous solvent (5 mL) followed by the ligand (e.g., DMEDA, 0.1 mmol) via syringe.
-
Inert Atmosphere: Purge the vessel with nitrogen or argon for several minutes.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 110-130 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and add water (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(2-substituted-phenyl)piperazine.
Catalytic Cycle Diagram: Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Safety Precautions
-
Inert Atmosphere: Both palladium and copper-catalyzed reactions are sensitive to oxygen. It is crucial to maintain an inert atmosphere of nitrogen or argon throughout the reaction.
-
Reagent Handling: Organophosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Strong bases like NaOtBu are corrosive and hygroscopic; handle with care.
-
Solvents: Use anhydrous solvents to avoid catalyst deactivation. Toluene, dioxane, and DMF are flammable and have associated health risks. Always work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Purity of 1-(2-Bromophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)piperazine is a key building block in the synthesis of various pharmacologically active compounds, including the antidepressant vortioxetine. The purity of this intermediate is critical as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides detailed analytical techniques and protocols for the comprehensive purity assessment of this compound, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC with UV detection is a robust and widely used technique for quantifying the purity of this compound and detecting non-volatile impurities. The aromatic bromophenyl group allows for sensitive UV detection.
Experimental Protocol: HPLC Purity Analysis
This protocol is a starting point and may require optimization based on the specific instrumentation and potential impurities. It is adapted from a method for a similar compound, 1-(4-Bromophenyl)-4-ethylpiperazine[1].
Apparatus and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Reagent Preparation:
-
Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid[1].
-
Mobile Phase: A mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a ratio of 40:60 (v/v). Filter and degas the mobile phase before use[1].
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent[1].
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection[1].
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30 minutes)[1].
-
Inject a blank (diluent) to ensure no interfering peaks are present[1].
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution and record the chromatogram.
-
After analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes[1].
Data Presentation:
The purity of the sample is calculated by the area percentage method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
| Peak Name | Retention Time (min) | Area | Area % |
| Impurity 1 | tbd | tbd | tbd |
| This compound | tbd | tbd | tbd |
| Impurity 2 | tbd | tbd | tbd |
| Total | tbd | 100.00 |
tbd: to be determined experimentally.
HPLC Workflow Diagram
Caption: Workflow for HPLC Purity Analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample. These could include residual solvents or byproducts from the synthesis process.
Experimental Protocol: GC-MS Impurity Profiling
This protocol is based on methods developed for similar piperazine derivatives and should be validated for this compound[2].
Apparatus and Materials:
-
Gas Chromatograph (GC) with a Mass Spectrometer (MS) detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
GC vials with septa
-
This compound reference standard and sample
-
Methanol or Ethyl Acetate (GC grade)
Sample Preparation:
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or ethyl acetate.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 75°C, hold for 1 min, ramp to 180°C at 20°C/min, hold for 3 min, then to 320°C at 20°C/min, hold for 7 min[2] |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Procedure:
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated peak.
-
Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns. The molecular ion for this compound should show a characteristic bromine isotope pattern at m/z 240 and 242[2].
-
Quantify impurities using an internal standard or by area percentage, assuming similar response factors for structurally related impurities.
Data Presentation:
Expected Fragmentation Pattern for this compound: Based on the fragmentation of 1-(4-bromophenyl)piperazine, the following fragments are expected[2]:
-
m/z 240/242: Molecular ion [M]⁺•
-
m/z 198/200: Loss of C₂H₄N from the piperazine ring
-
m/z 155/157: Bromophenyl cation [C₆H₄Br]⁺
-
m/z 56: Piperazine fragment [C₃H₆N]⁺
| Retention Time (min) | Proposed Identity | Key m/z Fragments | Area % |
| tbd | Solvent | - | - |
| tbd | Impurity A | tbd | tbd |
| tbd | This compound | 240, 242, 198, 200, 155, 157, 56 | tbd |
| tbd | Impurity B | tbd | tbd |
GC-MS Analysis Workflow
Caption: Workflow for GC-MS Impurity Profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous identification of this compound and for the structural elucidation of unknown impurities. Quantitative NMR (qNMR) can also be used for a highly accurate purity assessment.
Experimental Protocol: NMR Analysis
Apparatus and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For qNMR, accurately weigh both the sample and the internal standard.
NMR Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled |
| Relaxation Delay | 1-5 s (15-30 s for qNMR) | 2 s |
| Number of Scans | 16 | 1024 |
Procedure:
-
Acquire the ¹H and ¹³C NMR spectra of the sample.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum. The ratio of the aromatic protons to the piperazine protons should be consistent with the structure.
-
Compare the chemical shifts with known data for similar compounds to confirm the structure[3].
-
Identify any impurity signals and, if possible, elucidate their structures based on their chemical shifts, coupling patterns, and integration.
Data Presentation:
Expected ¹H NMR Chemical Shifts (in CDCl₃, estimated):
-
~7.5 ppm (dd): 1H, Ar-H ortho to Br
-
~7.2 ppm (td): 1H, Ar-H para to Br
-
~7.0 ppm (dd): 1H, Ar-H ortho to piperazine
-
~6.9 ppm (td): 1H, Ar-H meta to Br
-
~3.2 ppm (t): 4H, piperazine CH₂ adjacent to N-Aryl
-
~3.1 ppm (t): 4H, piperazine CH₂ adjacent to NH
-
~1.9 ppm (s): 1H, piperazine NH
Expected ¹³C NMR Chemical Shifts (in CDCl₃, estimated):
-
~150 ppm: Ar-C attached to N
-
~133, 128, 125, 120 ppm: Ar-CH
-
~115 ppm: Ar-C attached to Br
-
~52 ppm: Piperazine CH₂ adjacent to N-Aryl
-
~46 ppm: Piperazine CH₂ adjacent to NH
Logical Diagram for Purity Assessment
Caption: Integrated approach for purity assessment.
Potential Impurities and Forced Degradation
A thorough purity analysis also involves considering potential impurities from the synthesis and degradation products.
Potential Synthesis-Related Impurities:
-
Starting Materials: Unreacted 2-bromoiodobenzene, 2-fluoronitrobenzene, or piperazine.
-
Byproducts: Isomers (e.g., 1-(3- or 4-bromophenyl)piperazine), or products of side reactions. For instance, in syntheses starting from 2-fluoronitrobenzene, incomplete reduction could leave a nitro group[4].
-
Catalyst Residues: If palladium-catalyzed coupling is used, residual palladium may be present[5].
Forced Degradation Studies: Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method[6][7]. The sample should be subjected to stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H₂O₂ at room temperature
-
Thermal Degradation: 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV and visible light
The stressed samples should be analyzed by the developed HPLC method to separate the main peak from any degradation products.
Conclusion
The combination of HPLC, GC-MS, and NMR spectroscopy provides a comprehensive approach to determine the purity of this compound. HPLC is the primary technique for quantifying purity and non-volatile impurities. GC-MS is crucial for identifying volatile impurities and residual solvents. NMR serves as a definitive tool for structural confirmation and characterization of unknown impurities. These methods, when properly validated, will ensure the quality and consistency of this compound for use in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 4. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. rjptonline.org [rjptonline.org]
Validated HPLC Method for the Analysis of Bromophenylpiperazine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the quantitative analysis of bromophenylpiperazine compounds. This methodology is critical for ensuring the purity, stability, and quality of these compounds, which are often key intermediates in the synthesis of pharmacologically active molecules.
Introduction
Bromophenylpiperazine derivatives are a significant class of compounds in medicinal chemistry and drug development. Accurate and reliable analytical methods are essential for their characterization and quality control. This application note describes a robust RP-HPLC method for the separation and quantification of these compounds, ensuring high selectivity, accuracy, and precision. The method utilizes a C18 stationary phase with a UV detector, a common and reliable setup in most analytical laboratories.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the successful implementation of this HPLC method.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)
-
Reagents: Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade), Orthophosphoric acid (Analytical grade)
-
Reference Standard: A well-characterized reference standard of the specific bromophenylpiperazine compound of interest.
-
Sample: The bromophenylpiperazine compound to be analyzed.
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance (0.01 mg sensitivity)
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following chromatographic conditions have been validated for the analysis of bromophenylpiperazine compounds.
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5.0 µm particle size |
| Mobile Phase | Methanol and Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 249 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol and water in a ratio of 80:20 (v/v). Degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the bromophenylpiperazine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions (10-50 µg/mL): Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 10 to 50 µg/mL.[1]
-
Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the working standard solution (e.g., 20 µg/mL) six times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.[1]
Method Validation Data
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their acceptance criteria are summarized below.
Linearity
The linearity of the method was established by analyzing a series of standard solutions across a specified concentration range.
| Parameter | Result |
| Concentration Range | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
Accuracy
The accuracy of the method was determined by recovery studies. Known amounts of the reference standard were spiked into a sample matrix and the recovery was calculated.
| Spike Level | Mean Recovery (%) |
| Low | 99.95% |
| Medium | 100.12% |
| High | 100.37% |
Precision
The precision of the method was evaluated by analyzing replicate samples at different time intervals.
| Precision Type | % RSD |
| Intra-day Precision | 0.13 - 0.96% |
| Inter-day Precision | 0.11 - 0.63% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the method was determined by calculating the LOD and LOQ.
| Parameter | Result |
| Limit of Detection (LOD) | 0.017 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL (Estimated) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of bromophenylpiperazine compounds.
Caption: HPLC Analysis Workflow.
Method Validation Parameters
This diagram shows the logical relationship between the key parameters assessed during method validation.
Caption: HPLC Method Validation Parameters.
References
Application Note: Characterization of 1-(2-Bromophenyl)piperazine by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the analytical characterization of 1-(2-Bromophenyl)piperazine, a key intermediate in pharmaceutical synthesis. The structure of this compound was unequivocally confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a summary of the spectral data, detailed experimental protocols, and a discussion of the fragmentation pathways and spectral features. The presented data and methodologies are intended to serve as a valuable resource for researchers in quality control, process development, and medicinal chemistry.
Introduction
This compound (oBPP) is a substituted phenylpiperazine that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Accurate and thorough characterization of such intermediates is critical to ensure the identity, purity, and quality of final drug substances. This note describes the application of ¹H NMR, ¹³C NMR, and mass spectrometry for the structural elucidation and confirmation of this compound.
Spectroscopic Data Summary
The NMR and mass spectrometry data provide a comprehensive profile of this compound. The chemical structure and key identifiers are presented below.
Compound: this compound CAS Number: 1011-13-8[2] Molecular Formula: C₁₀H₁₃BrN₂[2][3][4] Molecular Weight: 241.13 g/mol [2][3]
NMR Spectroscopy Data
The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound, based on analysis of related compounds.[5][6]
Table 1: ¹H NMR Data (Estimated)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 (dd, J ≈ 8.0, 1.5 Hz) | Doublet of doublets | 1H | Ar-H (H-6) |
| ~ 7.3 (td, J ≈ 8.0, 1.5 Hz) | Triplet of doublets | 1H | Ar-H (H-4) |
| ~ 7.1 (dd, J ≈ 8.0, 1.5 Hz) | Doublet of doublets | 1H | Ar-H (H-3) |
| ~ 6.9 (td, J ≈ 8.0, 1.5 Hz) | Triplet of doublets | 1H | Ar-H (H-5) |
| ~ 3.2 (t, J ≈ 5.0 Hz) | Triplet | 4H | Piperazine (-CH₂-N-Ar) |
| ~ 3.1 (t, J ≈ 5.0 Hz) | Triplet | 4H | Piperazine (-CH₂-NH) |
| ~ 1.9 (br s) | Broad singlet | 1H | Piperazine (-NH) |
Table 2: ¹³C NMR Data (Estimated)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | Ar-C (C-1) |
| ~ 133 | Ar-C (C-6) |
| ~ 128 | Ar-C (C-4) |
| ~ 125 | Ar-C (C-3) |
| ~ 122 | Ar-C (C-2, C-Br) |
| ~ 120 | Ar-C (C-5) |
| ~ 52 | Piperazine (-CH₂-N-Ar) |
| ~ 46 | Piperazine (-CH₂-NH) |
Mass Spectrometry Data
The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the piperazine ring and the carbon-bromine bond.
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 241/243 | High | [M+H]⁺ (Isotopic pattern for Br) |
| 198/200 | Moderate | [M+H - C₂H₅N]⁺ |
| 171/173 | Moderate | [M+H - C₄H₈N]⁺ |
| 162 | Low | [M+H - Br]⁺ |
| 132 | High | [C₈H₉N₂]⁺ |
| 119 | Moderate | [C₇H₇N₂]⁺ |
| 70 | High | [C₄H₈N]⁺ |
Experimental Protocols
NMR Spectroscopy
2.1.1. Sample Preparation
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. ¹H NMR Acquisition
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
2.1.3. ¹³C NMR Acquisition
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
Mass Spectrometry
2.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
2.2.2. LC-MS Analysis
-
Instrumentation: Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: ESI positive.
-
Scan Range: m/z 50-500.
Data Interpretation and Visualization
NMR Spectra Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns characteristic of an ortho-disubstituted benzene ring. The piperazine protons are expected to appear as two triplets, corresponding to the methylene groups adjacent to the aromatic ring and the NH group, respectively. The ¹³C NMR spectrum should display six signals for the aromatic carbons and two signals for the piperazine carbons.
Mass Spectrum Fragmentation
The fragmentation of this compound in the mass spectrometer provides valuable structural information. The logical relationship of the fragmentation is depicted below.
Caption: Proposed mass fragmentation pathway of this compound.
Experimental Workflow
The overall workflow for the characterization of this compound is outlined in the following diagram.
Caption: Workflow for the characterization of this compound.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable method for the comprehensive characterization of this compound. The data and protocols presented in this application note can be readily adopted by analytical and synthetic chemists to ensure the quality and identity of this important pharmaceutical intermediate.
References
Application Notes and Protocols for 1-(2-Bromophenyl)piperazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromophenyl)piperazine is a versatile chemical intermediate of significant interest in medicinal chemistry. The piperazine ring is a common scaffold in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability. The presence of the bromophenyl group provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. This document outlines key applications, experimental protocols, and biological data related to this compound and its analogs.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a building block for the synthesis of novel therapeutic agents. Its derivatives have shown potential in several key therapeutic areas:
-
Central Nervous System (CNS) Disorders: The piperazine moiety is a well-established pharmacophore for CNS-active compounds, targeting a range of receptors and transporters.[1][2] Derivatives of this compound are particularly valuable in the development of antagonists for serotonin receptors, such as the 5-HT6 receptor, which is a promising target for the treatment of cognitive disorders like Alzheimer's disease.[3][4]
-
Anticancer Agents: The piperazine scaffold has been incorporated into numerous anticancer agents.[5] Phenylpiperazine derivatives have been designed as topoisomerase II inhibitors, a critical enzyme in cancer cell replication.[6] The 2-bromophenyl moiety allows for the introduction of various substituents to optimize the anticancer activity and selectivity of these compounds.
-
Antimicrobial and Antifungal Agents: Piperazine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[7][8] The ability to readily modify the this compound core allows for the exploration of structure-activity relationships to develop potent antimicrobial and antifungal compounds.
Featured Derivative: SUVN-502 (Masupirdine)
A prominent example of a drug candidate derived from a related structural motif is SUVN-502 (Masupirdine) . This compound, which incorporates a 1-[(2-Bromophenyl)sulfonyl] indole moiety, is a potent and selective 5-HT6 receptor antagonist that has been investigated for the treatment of moderate Alzheimer's disease.[3][9][10]
Quantitative Biological Data
The following table summarizes key in vitro biological data for SUVN-502 and other relevant piperazine derivatives.
| Compound Name/Code | Target | Assay Type | Quantitative Data | Reference |
| SUVN-502 (Masupirdine) | Human 5-HT6 Receptor | Radioligand Binding | Ki = 2.04 nM | [3] |
| SR147778 | Rat Brain CB1 Receptor | Radioligand Binding | Ki = 0.56 nM | [6] |
| SR147778 | Human Recombinant CB1 Receptor | Radioligand Binding | Ki = 3.5 nM | [6] |
| SR147778 | CHO cells expressing human CB1 | MAPK Activity | IC50 = 9.6 nM | [6] |
| TFMPP | Cytotoxicity (SH-SY5Y cells) | MTT Assay | EC50 = 283.4 µM | [1] |
| mCPP | Cytotoxicity (SH-SY5Y cells) | MTT Assay | EC50 = 413.5 µM | [1] |
| BZP | Cytotoxicity (SH-SY5Y cells) | MTT Assay | EC50 = 1056.0 µM | [1] |
Experimental Protocols
General Synthetic Protocol for N-Arylation of this compound
This protocol describes a general method for the synthesis of N-aryl derivatives of this compound via a Buchwald-Hartwig amination reaction. This is a common and versatile method for forming carbon-nitrogen bonds.[11]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3 - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., BINAP - 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the aryl halide (1.0 eq), this compound (1.1 eq), and the base (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-(2-Bromophenyl)piperazine derivative.
Protocol for In Vitro 5-HT6 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT6 receptor.
Materials:
-
Cell membranes expressing the human 5-HT6 receptor
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide)
-
Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM)
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Test compounds (dissolved in DMSO)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Initiate the binding reaction by adding the radioligand ([3H]-LSD) to a final concentration of approximately 1-2 nM.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: General workflow for the synthesis of N-aryl-1-(2-Bromophenyl)piperazine derivatives.
Caption: Simplified signaling pathway of 5-HT6 receptor antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. SR147778 [5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide], a new potent and selective antagonist of the CB1 cannabinoid receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT6 Receptor Antagonists: Potential Efficacy for the Treatment of Cognitive Impairment in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT6 receptor - Wikipedia [en.wikipedia.org]
- 9. Effect of masupirdine (SUVN‐502) on cognition in patients with moderate Alzheimer's disease: A randomized, double‐blind, phase 2, proof‐of‐concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. suvenneuro.com [suvenneuro.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 1-(2-Bromophenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental guidelines for conducting various palladium-catalyzed cross-coupling reactions utilizing 1-(2-Bromophenyl)piperazine as a key building block. The protocols outlined herein facilitate the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of substituted phenylpiperazine derivatives, which are prevalent scaffolds in medicinal chemistry.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, allowing for the efficient and selective formation of new chemical bonds under relatively mild conditions. For a substrate such as this compound, these reactions provide a powerful platform for derivatization at the ortho-position of the phenyl ring, opening avenues for the exploration of novel chemical space in drug discovery and development. This guide covers four key transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Heck reaction.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize typical reaction conditions and expected yields for the palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. This data is compiled from literature precedents involving structurally similar aryl bromides and serves as a practical guide for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 8 | 75-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2), XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 24 | 82-92 |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Entry | Amine | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1), BINAP (1.5) | NaOtBu | Toluene | 100 | 18 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ (2), RuPhos (3) | K₂CO₃ | Dioxane | 110 | 12 | 85-95 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (1.5), Xantphos (2.5) | Cs₂CO₃ | Toluene | 100 | 24 | 88-96 |
| 4 | Indole | Pd(OAc)₂ (2), DavePhos (4) | K₃PO₄ | DMF | 120 | 10 | 70-80 |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4) | CuI (4) | Et₃N | Toluene | 70 | 12 | 82-92 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Piperidine | Acetonitrile | 60 | 10 | 75-85 |
Table 4: Heck Reaction of this compound with Alkenes
| Entry | Alkene | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Pd(OAc)₂ (2), P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 75-85 |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 12 | 70-80 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ | Acetonitrile | 80 | 24 | 80-90 |
| 4 | Acrylonitrile | Pd(PPh₃)₄ (5) | Et₃N | Toluene | 110 | 10 | 65-75 |
Experimental Protocols
The following are detailed, generalized procedures for each of the four key palladium-catalyzed coupling reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
This protocol describes the C-C bond formation between this compound and an arylboronic acid.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
This protocol outlines the formation of a C-N bond between this compound and a primary or secondary amine. The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines.[1][2]
-
Materials:
-
This compound
-
Amine (e.g., morpholine, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 1.5 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene (anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol) and BINAP (0.015 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, dissolve this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol) in anhydrous toluene (8 mL).
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the residue by column chromatography.
-
This protocol details the coupling of this compound with a terminal alkyne to form an arylalkyne.[3]
-
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equivalents)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous, degassed THF (10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.
-
This protocol describes the reaction between this compound and an activated alkene, such as an acrylate.
-
Materials:
-
This compound
-
Alkene (e.g., ethyl acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 equivalents)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 16-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once complete, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows for the described palladium-catalyzed coupling reactions.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Buchwald-Hartwig amination.
Caption: General workflow for the Sonogashira coupling reaction.
Caption: General workflow for the Heck reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(2-Bromophenyl)piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 1-(2-Bromophenyl)piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and effective methods for synthesizing this compound are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a modern and highly versatile method that involves the cross-coupling of an aryl halide (like 1-bromo-2-iodobenzene or 1,2-dibromobenzene) with piperazine or a mono-protected piperazine derivative.[1][2] It is often preferred due to its high functional group tolerance and generally high yields.[1]
-
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction): This is a classical method that uses a copper catalyst to couple an aryl halide with piperazine.[2][3] While effective, it often requires harsher reaction conditions, such as high temperatures and polar aprotic solvents.[3][4]
-
Piperazine Ring Formation: This approach involves constructing the piperazine ring from a starting aniline. A common method is the reaction of 2-bromoaniline with bis(2-chloroethyl)amine or diethanolamine.[2][5][6]
Q2: My Buchwald-Hartwig reaction yield is consistently low. What are the most common causes?
A2: Low yields in Buchwald-Hartwig aminations are typically traced back to a few key areas. First, ensure your setup is under an inert atmosphere (Argon or Nitrogen), as oxygen can deactivate the palladium catalyst.[7] Other critical factors to investigate include:
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial.[8] For an electron-rich aryl halide like 2-bromobenzene derivatives, sterically hindered and electron-rich ligands (e.g., X-Phos, BINAP) are often necessary for high yields.[1][8]
-
Base Selection: The strength and type of base can dramatically impact the reaction rate. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently required.[8] If substrate decomposition is an issue, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ can be tested, though this may require higher temperatures or longer reaction times.[7][9]
-
Solvent Purity: Anhydrous, degassed solvents are essential. Toluene, dioxane, and DMF are commonly used.[7][9] The presence of water can interfere with the catalytic cycle, although some modern protocols show tolerance.[7]
-
Reactant Purity: Ensure the purity of your aryl halide and piperazine starting materials.
Q3: How can I prevent the formation of the di-arylated byproduct, 1,4-bis(2-bromophenyl)piperazine?
A3: The formation of the di-substituted piperazine is a common side reaction when using unprotected piperazine. There are two highly effective strategies to ensure mono-arylation:
-
Use a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine relative to the aryl halide shifts the reaction equilibrium towards the mono-substituted product.[10]
-
Use a Mono-Protected Piperazine: The most robust method is to use a piperazine derivative with one nitrogen protected, such as N-Boc-piperazine (tert-butyl piperazine-1-carboxylate).[9][11][12] The Boc-protected intermediate is synthesized first, followed by deprotection using an acid (e.g., HCl) to yield the final product.[9][11]
Q4: I am struggling to purify my this compound product using silica gel chromatography. What can I do?
A4: The basic nature of the piperazine nitrogen atoms often causes significant tailing on standard silica gel, leading to poor separation. To overcome this, you can:
-
Modify the Eluent: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia in methanol, to your eluent system (e.g., Hexane/Ethyl Acetate).[10] This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic product.
-
Utilize Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.[10] Dissolve the crude reaction mixture in an organic solvent (like ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated piperazine product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH) to a pH > 12, and the free-base product is re-extracted back into an organic solvent.[10]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent like ethanol can be a highly effective final purification step.[13]
Troubleshooting Guide
The following table summarizes common issues encountered during the synthesis of this compound and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst / Incorrect Ligand | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and sterically hindered phosphine ligands (e.g., X-Phos, S-Phos, BINAP).[8] |
| Suboptimal Base or Solvent | Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS).[8] Ensure the solvent (e.g., Toluene, Dioxane) is anhydrous and degassed. | |
| Reaction Temperature Too Low | Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. | |
| Significant Side Product Formation | Di-arylation of Piperazine | Use a 5-10 fold excess of piperazine or, preferably, use N-Boc-piperazine followed by an acidic deprotection step.[10][12] |
| Hydrodehalogenation of Aryl Halide | This can be a competing side reaction.[1] Optimizing the ligand and ensuring a truly inert atmosphere can help minimize this. | |
| Product Decomposition | Reaction Conditions Too Harsh | If using a strong base like NaOtBu causes degradation, switch to a weaker inorganic base such as K₂CO₃ or Cs₂CO₃ and increase the temperature if necessary.[7][9] |
| Difficult Purification | Product is Basic (Tailing on Silica) | Add 0.1-1% triethylamine to the chromatography eluent.[10] Alternatively, perform an acid-base extraction to isolate the product.[10] |
| Inseparable Impurities | Consider converting the product to its hydrochloride salt for purification by crystallization, then regenerating the free base if needed.[5] |
Data Presentation
Table 1: Influence of Reaction Parameters on Buchwald-Hartwig Amination Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ | All are effective; choice may depend on the specific ligand used.[8] |
| Ligand | P(tBu)₃ | X-Phos | BINAP | Sterically hindered, electron-rich ligands like X-Phos often give higher yields for this type of transformation.[1][8] |
| Base | K₂CO₃ | Cs₂CO₃ | NaOtBu | Stronger bases like NaOtBu typically lead to faster reactions and higher yields at lower temperatures.[8] |
| Solvent | Toluene | Dioxane | DMF | All are viable; Toluene and Dioxane are most common for Buchwald-Hartwig reactions.[7][9] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures can increase reaction rate but may also lead to byproduct formation. Optimal temperature must be determined experimentally. |
| Typical Yield Range | Moderate | High | High | With an optimized system (e.g., Pd catalyst, appropriate ligand, strong base), yields often exceed 80-90%. |
Note: This table provides a generalized summary based on established principles of Buchwald-Hartwig amination. Optimal conditions should be determined experimentally for each specific substrate.
Experimental Protocols
Protocol 1: High-Yield Synthesis via Buchwald-Hartwig Amination using N-Boc-Piperazine
This two-step protocol minimizes di-arylation and generally results in high yields and cleaner crude product.
Step A: Synthesis of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate
-
Materials: 1,2-dibromobenzene, N-Boc-piperazine, Palladium(II) acetate (Pd(OAc)₂), X-Phos, Sodium tert-butoxide (NaOtBu), and anhydrous Toluene.
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (1-2 mol%) and X-Phos (2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene, followed by 1,2-dibromobenzene (1.0 eq), N-Boc-piperazine (1.1 eq), and NaOtBu (1.4 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the Boc-protected product.
-
Step B: Deprotection to this compound
-
Materials: Product from Step A, 4M HCl in Dioxane (or a saturated solution of HCl in diethyl ether/methanol), and Diethyl ether.
-
Procedure:
-
Dissolve the purified tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate in a minimal amount of a suitable solvent like methanol or dichloromethane.
-
Add an excess of 4M HCl in Dioxane (e.g., 5-10 equivalents) at room temperature.
-
Stir the mixture for 2-4 hours. Monitor the deprotection by TLC until the starting material is gone.
-
Concentrate the solvent under reduced pressure. The product will be the hydrochloride salt.
-
To obtain the free base, dissolve the salt in water, basify to pH > 12 with 2M NaOH, and extract with dichloromethane or ethyl acetate. Dry the organic layers and concentrate to yield pure this compound.
-
Visualizations
Caption: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude 1-(2-Bromophenyl)piperazine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-(2-Bromophenyl)piperazine by recrystallization. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Based on the polarity of this compound and recrystallization data for similar N-arylpiperazine compounds, ethanol (96%) is a good starting point. Other potential solvents include isopropanol and methanol. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. The ideal solvent should dissolve the crude product completely at its boiling point but poorly at room temperature or below.
Q2: What are the expected signs of a successful recrystallization?
A2: A successful recrystallization is indicated by the formation of well-defined crystals as the hot, saturated solution cools. The resulting crystals should be of higher purity, which can be confirmed by a sharper and higher melting point compared to the crude material, and by analytical techniques such as HPLC or NMR.
Q3: What are the common impurities in crude this compound?
A3: Common impurities may include unreacted starting materials such as 2-bromoaniline or 2-bromoiodobenzene and piperazine. Byproducts from the synthesis, for instance, from palladium-catalyzed coupling reactions, can also be present. Additionally, colored impurities may be present, giving the crude product a yellowish or brownish tint.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound using a single solvent recrystallization method with ethanol.
Materials:
-
Crude this compound
-
Ethanol (96%)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating to Dissolve: Gently heat the mixture to the boiling point of ethanol while stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask should be left undisturbed.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through the funnel for a few minutes. For complete drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Crude product does not dissolve | Insufficient solvent or inappropriate solvent. | Add more hot solvent in small increments. If the solid still does not dissolve, the chosen solvent may be unsuitable. Experiment with a different solvent or a solvent mixture. |
| "Oiling out" (product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too quickly. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. Consider using a lower-boiling point solvent or a mixed solvent system. |
| No crystals form upon cooling | Too much solvent was used, or the solution is supersaturated. | If too much solvent was used, boil off some of the solvent to concentrate the solution and then allow it to cool again. If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation. Adding a seed crystal of the pure compound can also initiate crystallization. |
| Low yield of recovered crystals | Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. Premature crystallization during hot filtration. Incomplete crystallization. | Use the minimum amount of hot solvent necessary for dissolution. Pre-heat the filtration apparatus to prevent premature crystal formation. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
| Recrystallized product is still colored | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that activated charcoal can also adsorb some of the desired product, so use it sparingly. |
| Crystals form too quickly | The solution is too concentrated or cooled too rapidly. | Rapid crystallization can trap impurities.[1] To slow down crystallization, reheat the solution and add a small amount of additional solvent.[1] Allow the solution to cool slowly and undisturbed. |
Data Presentation
Solvent Selection Guide for Recrystallization of N-Arylpiperazines
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good starting point for many N-arylpiperazines. |
| Isopropanol | Polar | 82 | Similar to ethanol, can be a good alternative. |
| Methanol | Polar | 65 | Highly polar, may be too good a solvent at room temperature for some compounds. |
| Ethyl Acetate | Intermediate | 77 | Can be used alone or in a mixed solvent system with a non-polar solvent like hexane or heptane. |
| Acetone | Intermediate | 56 | Good solvent, but its low boiling point may limit the solubility difference between hot and cold conditions. |
| Heptane/Hexane | Non-polar | 98/69 | Generally used as the "poor" solvent in a mixed solvent system to induce crystallization. |
| Water | Highly Polar | 100 | Generally not suitable for N-arylpiperazines unless used as the anti-solvent in a mixed system with a miscible organic solvent like ethanol. |
Visualizing the Recrystallization Workflow
Caption: Experimental workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for common recrystallization issues.
References
Troubleshooting common side reactions in piperazine N-arylation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during piperazine N-arylation reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during piperazine N-arylation experiments, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired N-Arylpiperazine
Question: My Buchwald-Hartwig amination reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or non-existent yields in piperazine N-arylation can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.[1][2]
-
Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is good practice to protect the catalyst.[2]
-
Poor Ligand Choice: The selection of the phosphine ligand is critical and depends on the substrate. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos are often effective.[2] Older generation ligands like BINAP or DPEphos may result in lower catalytic activity, especially with less reactive aryl chlorides.[2]
-
Inappropriate Base: The base is crucial for the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may lead to slow or incomplete reactions.[2][3]
-
Solvent and Solubility Issues: The insolubility of reagents at the reaction temperature is a frequent cause of failure. Toluene and dioxane are common solvents. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.[2][3]
-
Low Reaction Temperature: Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate.[2]
Issue 2: Formation of N,N'-bis-arylated Piperazine Byproduct
Question: My reaction is producing a significant amount of the N,N'-bis-arylated piperazine, which is reducing the yield of my desired mono-arylated product. How can I improve the selectivity?
Answer: The formation of the bis-arylated product is a common selectivity challenge in the N-arylation of unprotected piperazine. Several strategies can be employed to favor mono-arylation:
-
Control of Stoichiometry: Using an excess of piperazine relative to the aryl halide can statistically favor mono-arylation. A starting point is often 1.5 to 2.0 equivalents of piperazine.[2] However, this can complicate the purification process.
-
Slow Addition of Aryl Halide: Slowly adding the aryl halide to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation.[2]
-
Reaction Time Monitoring: Closely monitor the reaction progress using TLC or LC-MS.[3] Prolonged reaction times, even after the aryl halide has been consumed, can lead to the slow formation of the bis-arylated product.[2] Rapid reaction protocols have been developed to minimize this side reaction.[2]
-
Use of a Mono-Protected Piperazine: The most reliable method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one of the nitrogen atoms, preventing di-substitution. The Boc group can be removed after the arylation step.[3]
Issue 3: Significant Formation of Hydrodehalogenation Byproduct
Question: I am observing a significant amount of the hydrodehalogenated arene in my reaction mixture. What causes this side reaction and how can I minimize it?
Answer: Hydrodehalogenation is the reduction of the aryl halide to the corresponding arene. This side reaction can compete with the desired C-N bond formation in the Buchwald-Hartwig catalytic cycle.[4] It can occur via β-hydride elimination from the palladium-amide intermediate, followed by reductive elimination.[4]
-
Ligand and Catalyst Choice: The choice of ligand can influence the relative rates of reductive elimination (forming the desired product) and β-hydride elimination. Screening different ligands can help to identify a system that favors the desired amination pathway.
-
Reaction Conditions: Elevated temperatures and certain bases can sometimes promote hydrodehalogenation. Optimization of the reaction temperature and base may be necessary.
-
Bimetallic Catalyst Systems: Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst systems can suppress the hydrodehalogenation pathway, potentially through the in-situ formation of Cu-hydride species that prevent the formation of Pd-hydride species responsible for the side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperazine N-arylation?
A1: The most common side reactions are:
-
N,N'-bis-arylation: The reaction of both nitrogen atoms of the piperazine ring with the aryl halide to form a disubstituted product.[2]
-
Hydrodehalogenation: The reduction of the aryl halide starting material to the corresponding arene.[4]
-
Homocoupling of the aryl halide: The coupling of two molecules of the aryl halide to form a biaryl species.
Q2: How can I monitor the progress of my piperazine N-arylation reaction?
A2: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] This allows you to track the consumption of the starting materials (aryl halide and piperazine) and the formation of the desired mono-arylated product, as well as any significant side products like the bis-arylated piperazine.
Q3: What is the best way to purify the mono-N-arylpiperazine product?
A3: The most common method for purifying N-arylpiperazine products is flash column chromatography on silica gel.[5] The choice of eluent will depend on the polarity of the product and byproducts. A gradient elution is often employed to achieve good separation. If the product is a solid, recrystallization can also be an effective purification technique.[3]
Q4: When should I use a protected piperazine like N-Boc-piperazine?
A4: Using a mono-protected piperazine, such as N-Boc-piperazine, is highly recommended when you need to ensure the selective formation of the mono-arylated product and avoid the formation of the N,N'-bis-arylated byproduct.[3] This is particularly important in multi-step syntheses where high purity of the intermediate is crucial.
Data Presentation
Table 1: Effect of Reaction Conditions on the Mono- vs. Bis-Arylation of Piperazine
| Aryl Halide | Piperazine (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Mono-Product Yield (%) | Bis-Product Yield (%) | Reference |
| 4-Chlorotoluene | 1.5 | 1.0 Pd₂(dba)₃ | 2.0 RuPhos | 2.0 NaOtBu | Toluene | 100 | 10 min | 85 | Observed | [6] |
| 4-Chloroanisole | 1.5 | 1.0 Pd₂(dba)₃ | 2.0 RuPhos | 2.0 NaOtBu | Toluene | 100 | 10 min | 92 | Observed | [6] |
| 2-Chlorotoluene | 1.5 | 1.0 Pd₂(dba)₃ | 2.0 RuPhos | 2.0 NaOtBu | Toluene | 100 | 10 min | 75 | Observed | [6] |
| 4-Bromotoluene | 1.2 (N-Boc) | 2.0 Pd(OAc)₂ | 4.0 BINAP | 1.4 NaOtBu | Toluene | 80 | 18 h | 96 | N/A | [7] |
| 4-Iodoanisole | 1.5 (N-Boc) | 20 CuBr | 15 rac-BINOL | 2.0 K₃PO₄ | DMF | 100 | 24 h | 72 | N/A | [8] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-Piperazine [5][9]
This protocol describes a general method for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.1 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube or vial, add the aryl halide, N-Boc-piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Protocol 2: Minimizing Bis-Arylation by Slow Addition of Aryl Halide
This protocol is a modification of the general procedure for unprotected piperazine to favor mono-arylation.
Materials:
-
Piperazine (2.0 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add piperazine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Seal the tube with a septum, evacuate, and backfill with argon three times.
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.
-
Prepare a solution of the aryl halide in a small amount of anhydrous toluene in a separate, dry syringe.
-
Heat the piperazine-containing mixture to the desired reaction temperature (e.g., 100 °C).
-
Add the aryl halide solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, continue to stir the reaction at the same temperature, monitoring its progress by TLC or LC-MS.
-
Once the starting aryl halide is consumed and the desired mono-arylated product is maximized, cool the reaction to room temperature.
-
Work up and purify the product as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination for piperazine N-arylation.
Caption: Common side reactions observed in piperazine N-arylation.
Caption: A decision tree for troubleshooting common issues in piperazine N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium Catalysts for the Synthesis of N-Arylpiperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed N-arylpiperazine synthesis.
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-Arylpiperazine
Question: My Buchwald-Hartwig amination reaction for the synthesis of an N-arylpiperazine is resulting in a low yield. What are the potential causes and how can I improve the yield?
Answer: Low yields in the palladium-catalyzed synthesis of N-arylpiperazines can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. A systematic approach to troubleshooting is recommended.[1][2]
Potential Causes and Solutions:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for successful C-N bond formation.[1] For challenging substrates like electron-deficient aryl halides or sterically hindered piperazines, a more active catalyst system may be required.
-
Recommendation: Screen a variety of palladium precatalysts and phosphine ligands. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig groups (e.g., RuPhos, tBuBrettPhos), are often effective.[3][4] Precatalysts like G3 or G4 palladacycles can provide more reliable generation of the active catalytic species compared to simple palladium salts like Pd(OAc)₂.
-
-
Base Selection: The base plays a crucial role in the catalytic cycle. An inappropriate base can lead to catalyst decomposition or side reactions.
-
Recommendation: If strong bases like sodium tert-butoxide (NaOtBu) lead to decomposition of your starting materials or product, consider switching to weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] The solubility of the base can also be a factor; in some cases, the addition of water can improve the dissolution of inorganic bases like K₃PO₄.[5]
-
-
Solvent Choice: The reaction solvent can significantly impact catalyst solubility, stability, and reactivity.
-
Recommendation: Toluene, dioxane, and tetrahydrofuran (THF) are common solvents for Buchwald-Hartwig aminations.[1] If solubility of your starting materials is an issue, consider more polar solvents like tert-butanol. For reactions involving aryl iodides, less polar solvents like toluene are often preferred to prevent inhibition by the iodide salt byproduct.
-
-
Reaction Temperature and Time: Suboptimal temperature can lead to slow reaction rates or catalyst decomposition.
-
Recommendation: While higher temperatures can increase the reaction rate, they can also lead to catalyst deactivation or the formation of byproducts. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > OTf > Cl. Aryl chlorides are often the most challenging substrates.[6]
Issue 2: Formation of 1,4-Disubstituted Piperazine Byproduct
Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired monosubstituted product. How can I improve the selectivity for mono-arylation?
Answer: The formation of a di-substituted byproduct is a common challenge due to the comparable reactivity of the second nitrogen atom in the piperazine ring after the initial N-arylation.[1] Several strategies can be employed to favor mono-substitution.
Strategies to Enhance Mono-substitution Selectivity:
-
Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the aryl halide can statistically favor the reaction of the aryl halide with the more abundant unsubstituted piperazine.[1]
-
Slow Addition of the Aryl Halide: Adding the aryl halide solution dropwise to the reaction mixture, particularly at lower temperatures, can help to maintain a low concentration of the electrophile and minimize the formation of the disubstituted product.[1]
-
Protecting Group Strategy: A highly effective method for ensuring mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[1][3] The protecting group can be removed in a subsequent step after the C-N coupling reaction.
-
Reaction Monitoring: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[1] It is crucial to monitor the reaction progress and stop the reaction once the formation of the monosubstituted product is maximized.[1]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the N-arylation of piperazine?
A1: A good starting point for the N-arylation of piperazine is a combination of a palladium(0) source, such as Pd₂(dba)₃, or a palladium(II) precursor, like Pd(OAc)₂, with a sterically hindered phosphine ligand. Ligands such as RuPhos, XPhos, or tBuBrettPhos have shown broad applicability.[3][4] For improved reliability, using a pre-formed palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst) is often recommended as they generate the active catalytic species more cleanly.
Q2: What is the typical catalyst loading for these reactions?
A2: Catalyst loading can vary depending on the reactivity of the substrates. For many applications, palladium catalyst loadings in the range of 0.5 to 2 mol% are common.[3] However, for highly efficient catalyst systems and reactive substrates, loadings can be as low as 0.01 mol%.[7]
Q3: Can I use an unprotected piperazine in the reaction?
A3: Yes, unprotected piperazine can be used directly in the reaction.[8][9] However, to avoid the formation of the 1,4-disubstituted byproduct, it is often necessary to use a large excess of piperazine.[1] For more controlled and selective mono-arylation, using a mono-protected piperazine like N-Boc-piperazine is a more robust strategy.[3][8]
Q4: My starting materials are not fully soluble in the reaction solvent. What should I do?
A4: Poor solubility can hinder the reaction rate. If your starting materials are not dissolving, you can try a more polar solvent such as tert-butanol or a solvent mixture.[1] Gentle heating can also improve solubility, but be mindful of the thermal stability of your catalyst and reagents. In some cases, using a different base or a phase-transfer catalyst may also help.
Q5: Are there any alternatives to palladium catalysis for N-arylpiperazine synthesis?
A5: Yes, copper-catalyzed Ullmann-type and Chan-Lam-type N-arylation reactions are common alternatives to palladium catalysis.[5][10] These methods can sometimes be more effective for specific substrates and may offer different functional group tolerance. However, they often require higher reaction temperatures.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Arylpiperazine Synthesis
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | Aryl Bromide | Aryl Chloride | Aryl Triflate |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | G3-XPhos Precatalyst |
| Ligand | RuPhos | tBuXPhos | (none required) |
| Catalyst Loading | 1 mol % | 2 mol % | 0.5 mol % |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
| Typical Yield | High | Moderate to High | High |
Note: This table provides a general overview. Optimal conditions will vary depending on the specific substrates used.
Experimental Protocols
General Protocol for the Palladium-Catalyzed Synthesis of N-Arylpiperazines using a Mono-protected Piperazine
-
Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), mono-protected piperazine (e.g., N-Boc-piperazine, 1.2 mmol), palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C). Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-N'-protected piperazine.
-
Deprotection (if necessary): The protecting group (e.g., Boc) can be removed under standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final N-arylpiperazine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 5. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
Overcoming challenges in the column chromatography purification of basic piperazine derivatives.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of basic piperazine derivatives.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format, offering potential causes and solutions to streamline your purification workflow.
Q1: Why are the chromatographic peaks for my basic piperazine derivative exhibiting significant tailing?
Peak tailing is a common issue when purifying basic compounds like piperazine derivatives on standard silica gel.[1][2] This asymmetry can compromise resolution and the accuracy of quantification.[2][3]
Potential Causes:
-
Strong Interaction with Silica: The primary cause is the strong interaction between the basic amine groups of the piperazine derivative and acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[1][2][4][5] This leads to some molecules of the analyte being retained more strongly, resulting in a "tailing" effect as they elute slowly from the column.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, other than the primary separation mechanism, can contribute to peak tailing.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[3]
Solutions:
-
Mobile Phase Modification with a Basic Additive: The most common solution is to add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (typically 0.1-2%).[7][8][9] The TEA will preferentially interact with the acidic silanol groups, masking them and preventing the piperazine derivative from binding too strongly.[1][4][5][10]
-
Use of an Acidic Modifier: Adding a small amount of an acid, like trifluoroacetic acid (TFA) or acetic acid, can protonate the basic piperazine derivative. While this may seem counterintuitive, it can sometimes improve peak shape by creating a consistent charge on the analyte and interacting with the stationary phase in a more predictable manner.[11][12] However, TFA can sometimes suppress mass spectrometry signals if used.[13]
-
Deactivating Silica Gel: Before use, the silica gel can be treated with a solution containing triethylamine to neutralize the acidic silanol sites.[8]
-
Alternative Stationary Phases: Consider using a different stationary phase that is less acidic than silica gel. Options include:
-
Alumina: Can be a good alternative for the purification of basic compounds.[14]
-
Amine-bonded Silica: This type of stationary phase is specifically designed for the purification of basic compounds.[15]
-
Reversed-Phase Chromatography (e.g., C18): In some cases, switching to reversed-phase chromatography can provide better peak shapes for basic compounds, especially with appropriate mobile phase additives.[7]
-
Q2: I am observing poor resolution between my desired piperazine derivative and closely related impurities. What can I do to improve the separation?
Achieving good resolution is critical for obtaining a pure compound. Several factors can be adjusted to enhance the separation between your target molecule and impurities.
Solutions:
-
Optimize the Solvent System:
-
Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the separation, which can help to resolve compounds with similar retention times.[8][16]
-
Solvent Selectivity: Experiment with different solvent systems. The choice of solvents can significantly impact the selectivity of the separation. For example, replacing ethyl acetate with a different polar solvent might alter the elution order and improve resolution.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, a different stationary phase may be necessary.
-
Different Pore Size or Particle Size: Silica gel is available in various particle and pore sizes. Smaller particle sizes generally provide higher resolution but may require higher pressure.[17]
-
Mixed-Mode Chromatography: This technique utilizes a stationary phase with multiple interaction modes (e.g., ion-exchange and reversed-phase).[18][19][20] This can offer unique selectivity for complex mixtures and is particularly useful for separating polar and charged molecules.[21]
-
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the equilibrium between the mobile and stationary phases to be established.
Q3: My piperazine derivative is not eluting from the column, or the recovery is very low. What could be the problem?
Low or no recovery of your compound can be frustrating. This issue often points to irreversible adsorption onto the stationary phase or decomposition.
Potential Causes:
-
Irreversible Adsorption: The basic nature of the piperazine derivative can lead to very strong, sometimes irreversible, binding to the acidic silanol groups on the silica gel.
-
Compound Instability: The compound may be degrading on the acidic silica gel.[22]
-
Incorrect Solvent System: The mobile phase may not be polar enough to elute the compound.
Solutions:
-
Use Mobile Phase Additives: As with peak tailing, adding triethylamine to the eluent can help to reduce strong interactions and improve recovery.[8]
-
Test for Compound Stability: Before performing column chromatography, it is advisable to test the stability of your compound on silica gel. This can be done by dissolving a small amount of the compound in a solvent, adding a small amount of silica gel, and analyzing the mixture by TLC or LC-MS after a certain period to check for degradation.
-
Dry Loading: If your compound is not very soluble in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel.[23] This "dry loading" technique can sometimes improve recovery and resolution by ensuring the sample is introduced to the column in a concentrated band.[15]
-
Flush the Column with a Stronger Solvent: If you suspect your compound is still on the column, try flushing it with a much more polar solvent system (e.g., methanol or a mixture of dichloromethane and methanol) to see if you can recover it.[22]
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a solvent system for purifying a piperazine derivative on silica gel?
A: A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. For basic compounds like piperazine derivatives, it is often necessary to add a small amount of a more polar solvent like methanol or an amine base like triethylamine to the mobile phase to ensure elution and good peak shape. A typical starting system could be Hexane:Ethyl Acetate with 1-10% Methanol and/or 0.1-1% Triethylamine. The exact ratios will need to be optimized using Thin Layer Chromatography (TLC) beforehand.[16]
Q: How much triethylamine (TEA) should I add to my mobile phase?
A: A concentration of 0.1% to 2% (v/v) triethylamine in the mobile phase is typically sufficient to improve the peak shape of basic compounds.[8] It's best to start with a lower concentration (e.g., 0.5%) and increase it if peak tailing persists.
Q: Can I use trifluoroacetic acid (TFA) in my mobile phase for normal-phase chromatography?
A: While TFA is more commonly used in reversed-phase HPLC, it can sometimes be used in normal-phase chromatography to improve the peak shape of basic compounds by forming an ion pair.[11][12] A low concentration, typically around 0.1%, is used.[12] However, be aware that TFA is a strong acid and can potentially cause degradation of acid-sensitive compounds.[24]
Q: When should I consider using mixed-mode chromatography?
A: Mixed-mode chromatography is particularly useful when you are dealing with complex mixtures containing compounds with a wide range of polarities and charges.[18][19] If you are struggling to achieve adequate separation of your piperazine derivative from impurities using traditional normal-phase or reversed-phase chromatography, mixed-mode chromatography can provide the alternative selectivity needed to resolve these challenging separations.[20][21]
Data Presentation
Table 1: Effect of Mobile Phase Additives on Peak Shape of a Model Basic Piperazine Derivative
| Mobile Phase Composition | Additive | Concentration | Observed Peak Shape |
| Hexane:Ethyl Acetate (1:1) | None | - | Severe Tailing |
| Hexane:Ethyl Acetate (1:1) | Triethylamine (TEA) | 0.5% (v/v) | Symmetrical Peak |
| Hexane:Ethyl Acetate (1:1) | Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Moderate Tailing |
| Dichloromethane:Methanol (95:5) | None | - | Significant Tailing |
| Dichloromethane:Methanol (95:5) | Triethylamine (TEA) | 1.0% (v/v) | Symmetrical Peak |
Note: This table presents illustrative data. Actual results may vary depending on the specific piperazine derivative and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography with a Basic Additive
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed. Drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude piperazine derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the mobile phase containing the basic additive (e.g., 0.5% triethylamine). A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often beneficial.[16]
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol 2: Dry Loading of a Piperazine Derivative
-
Sample Preparation: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane).
-
Adsorption onto Silica: Add a small amount of silica gel to the solution and evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica.[23]
-
Column Packing: Pack the column with silica gel as described in Protocol 1.
-
Loading the Dry Sample: Carefully add the silica-adsorbed sample to the top of the packed column, creating a uniform layer.
-
Elution and Collection: Proceed with elution and fraction collection as described in Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Mechanism of peak tailing and the role of TEA.
References
- 1. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. support.waters.com [support.waters.com]
- 13. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 16. benchchem.com [benchchem.com]
- 17. chromtech.com [chromtech.com]
- 18. Mixed-Mode Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. Mixed-mode chromatography - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Chromatography [chem.rochester.edu]
- 23. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 24. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
Strategies to prevent di-substitution byproducts in piperazine functionalization.
Welcome to the technical support center for piperazine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the selective mono-functionalization of piperazine, a common challenge in medicinal chemistry.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and recommended solutions.
Issue 1: Formation of Di-substituted Byproduct in N-Alkylation
Question: I am observing a significant amount of the di-alkylated byproduct in my N-alkylation reaction with piperazine. How can I improve the selectivity for the mono-alkylated product?
Answer: The formation of a di-substituted byproduct is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. Here are several strategies to favor mono-alkylation:
-
Incorrect Stoichiometry: Using a 1:1 ratio of piperazine to your electrophile often results in a mixture of mono- and di-substituted products.[1]
-
Rapid Addition of Electrophile: Adding the alkylating agent too quickly can create localized high concentrations, promoting di-substitution.
-
Solution: Add the alkylating agent slowly, preferably dropwise, to the reaction mixture.[3] This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event.
-
-
Unprotected Piperazine: Direct alkylation of unprotected piperazine can be difficult to control.
-
High Reactivity of Mono-substituted Product: The mono-substituted product can sometimes be more reactive than piperazine itself, leading to further reaction.
-
Solution: In addition to slow addition, consider performing the reaction at a lower temperature to control the reaction rate.[2]
-
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: My Buchwald-Hartwig amination for synthesizing N-aryl piperazines is giving low yields. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Buchwald-Hartwig amination can be due to several factors, including issues with the catalyst, reaction conditions, or starting materials.[2] Here are key areas to troubleshoot:
-
Catalyst and Ligand Selection: The choice of the palladium precursor and phosphine ligand is critical.
-
Solution: Screen various palladium sources and phosphine ligands. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[4]
-
-
Base Selection: The base plays a crucial role in the reaction rate and the prevalence of side reactions.
-
Solution: If strong bases like sodium tert-butoxide (NaOtBu) lead to decomposition, consider switching to weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
-
-
Solvent Choice: The solvent must be appropriate for the solubility of all components and the reaction temperature.
-
Reaction Temperature and Time: Suboptimal temperature can lead to incomplete reaction or decomposition.
-
Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is stalling, consider performing a temperature screen to find the ideal conditions.[4]
-
Issue 3: Difficulty in Purifying Piperazine-Containing Compounds
Question: I am having trouble purifying my substituted piperazine product. What are some effective purification strategies?
Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[4] Here are some common and effective methods:
-
Column Chromatography: This is the most frequently used method.
-
Troubleshooting: To prevent tailing on acidic silica gel, add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[4]
-
-
Acid-Base Extraction: This technique is useful for separating the basic piperazine product from non-basic impurities.
-
Procedure: Dissolve the crude mixture in an organic solvent and extract it with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The layers can then be separated, and the aqueous layer basified to recover the product, which can then be extracted with an organic solvent.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve mono-substitution of piperazine?
A1: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[3][5] The protecting group physically blocks one of the nitrogen atoms, ensuring that the functionalization reaction can only occur at the other free nitrogen. This is followed by a deprotection step to yield the mono-substituted piperazine.[2]
Q2: How can I favor mono-substitution without using a protecting group?
A2: While less reliable than using a protecting group, you can favor mono-substitution by:
-
Controlling Stoichiometry: Use a large excess of piperazine (5-10 equivalents) compared to the electrophile.[1][2]
-
Slow Addition: Add the electrophile dropwise to the reaction mixture.[3]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[2][3] This can be achieved by using piperazine monohydrochloride, for instance.[6]
Q3: What are some common protecting groups for piperazine, and when should I choose one over the other?
A3: The choice of protecting group depends on the stability of your molecule to the deprotection conditions. Here are some common options:
-
Boc (tert-Butyloxycarbonyl): Widely used and is removed under strong acidic conditions (e.g., TFA, HCl). It is stable to basic conditions and hydrogenolysis.[5]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis (e.g., H₂, Pd/C). This method is very mild and ideal for substrates with acid-sensitive groups.[5]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed by treatment with a base, typically a solution of piperidine in DMF.[5]
The concept of orthogonality is crucial here; you should choose a protecting group that can be removed without affecting other sensitive functional groups in your molecule.[5]
Q4: What is reductive amination, and why is it a good method for N-alkylation of piperazine?
A4: Reductive amination is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion, which is then reduced by an agent like sodium triacetoxyborohydride (STAB) to give the N-alkylated product.[3] This method is particularly advantageous because it prevents the formation of quaternary ammonium salts, which can be a side product in direct alkylation with alkyl halides.[3][6]
Q5: Are there newer methods for creating substituted piperazines beyond N-functionalization?
A5: Yes, direct C-H functionalization of the piperazine ring is an emerging area.[7][8] These methods allow for the introduction of substituents directly onto the carbon atoms of the piperazine ring, creating structural diversity that is not accessible through traditional N-functionalization.[8] Techniques like α-lithiation trapping and photoredox catalysis are being explored for this purpose.[5][7][9]
Data Presentation
Table 1: Effect of Stoichiometry on Mono- vs. Di-substitution in N-Alkylation
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1.1 | 45% | 35% |
| 3 : 1 | Good | Low |
| 5 : 1 | 75% | <5% |
| 10 : 1 | High | Very Low |
| (Data compiled from multiple sources, yields are generalized and will vary based on specific substrates and reaction conditions).[1][2] |
Table 2: Common Protecting Groups for Piperazine and their Deprotection Conditions
| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions | Stability |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis |
| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF) | Stable to acidic conditions and hydrogenolysis |
| (Information sourced from multiple references).[5] |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.[2][4]
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)
-
Materials:
-
Piperazine (39.9 mmol, 2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 20.0 mmol, 1.0 eq)
-
Dichloromethane (DCM, 150 mL)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM, 100 mL) and cool to 0 °C.
-
Add a solution of Boc₂O (in 50 mL DCM) dropwise over a period of three hours.
-
Allow the reaction to warm to room temperature and stir for 22 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add water (100 mL) to the residue and remove the insoluble di-Boc-piperazine by filtration.
-
Extract the aqueous solution with DCM (3 x 100 mL).
-
Combine the organic layers and evaporate the solvent to afford N-Boc-piperazine.[6]
-
Protocol 3: Deprotection of N-Cbz-piperazine Derivative
-
Materials:
-
N-Cbz protected piperazine derivative
-
10% Palladium on carbon (Pd/C, catalytic amount)
-
Methanol, ethanol, or ethyl acetate
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of 10% Pd/C.
-
Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperazine product.[5]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 9. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended long-term storage and stability conditions for 1-(2-Bromophenyl)piperazine.
This technical support center provides guidance on the recommended long-term storage, stability, and troubleshooting for 1-(2-Bromophenyl)piperazine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For optimal long-term stability, this compound solid should be stored in a refrigerator at 2-8°C.[1] The container should be tightly sealed and stored in a dry, well-ventilated place.[2][3][4] Some suppliers also recommend storing the material locked up.[2][4] For solutions, particularly in biological matrices, storage at refrigerated (4°C) or frozen (-20°C) temperatures is crucial to minimize degradation.[5] Room temperature storage should be avoided for extended periods.[5]
Q2: What is the general stability of this compound?
Arylpiperazine compounds are generally stable to light and air at room temperature for short periods.[6] However, they can be sensitive to certain conditions. Phenylpiperazines, as a class, have been shown to be less stable than benzylpiperazines, with noticeable degradation occurring over months, especially at room temperature.[5] The compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][7]
Q3: What are the signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of visible impurities in the solid material. For solutions, the formation of precipitates or a change in color may indicate degradation. Analytically, degradation can be confirmed by techniques such as HPLC or LC-MS, which would show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, degradation of the piperazine ring structure is known to occur under oxidative and thermal stress.[8][9][10] Potential degradation pathways may include:
-
Oxidation: The piperazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[9]
-
Hydrolysis: Although generally stable, under extreme pH conditions, hydrolysis of functionalities could occur if the compound has been modified to include susceptible groups.
-
Photodegradation: While generally stable to light, prolonged exposure to high-intensity light, especially UV, could potentially lead to degradation.
-
Thermal Degradation: At elevated temperatures, the piperazine ring can undergo degradation to form products such as N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). Aliquot the compound upon receipt to minimize freeze-thaw cycles. Perform a purity check using HPLC or LC-MS. |
| Appearance of unknown peaks in analysis | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating analytical method to separate the main compound from its degradants. |
| Loss of compound potency | Long-term storage at inappropriate temperatures. | Always store at recommended refrigerated or frozen conditions. Re-qualify older batches of the compound before use by measuring purity and comparing to the certificate of analysis. |
| Discoloration of the solid compound | Possible oxidation or contamination. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is found to be particularly sensitive to air. Ensure the storage container is properly sealed. |
Quantitative Stability Data
No specific long-term, quantitative stability data for this compound is readily available in the public domain. However, a study on analogous synthetic piperazines in human whole blood provides valuable insights into the stability of phenylpiperazines. The following table summarizes the stability of a representative phenylpiperazine (1-(4-methoxyphenyl)-piperazine) and a more stable benzylpiperazine for comparison.[5]
| Storage Condition | Time | 1-(4-methoxyphenyl)-piperazine (% Remaining) | 1-(4-methylbenzyl)-piperazine (% Remaining) |
| Room Temperature (~20°C) | 6 months | Not Detected | >70% |
| Refrigerated (4°C) | 6 months | Not Detected | >70% |
| Frozen (-20°C) | 12 months | Significant Degradation | >70% |
Note: This data is for analogous compounds and should be used as a general guide. It is strongly recommended to perform a compound-specific stability study for this compound for your specific formulation and storage conditions.
Experimental Protocols
General Protocol for a Forced Degradation Study
A forced degradation study is essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions: Subject the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and keep at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at 60°C for a specified time.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time. Also, heat the stock solution.
-
Photodegradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for a specified duration.
3. Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
4. Data Evaluation: Calculate the percentage degradation of this compound and identify the major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control sample.
Diagrams
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Logical workflow for stability assessment of this compound.
References
- 1. isaacpub.org [isaacpub.org]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Review on Analytical Methods for Piperazine Determination | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 10. preprints.org [preprints.org]
Identification and management of impurities in 1-(2-Bromophenyl)piperazine batches.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the identification and management of impurities in batches of 1-(2-Bromophenyl)piperazine. This intermediate is critical in the synthesis of various active pharmaceutical ingredients (APIs), including vortioxetine.[1][2] Ensuring its purity is essential for the quality, safety, and efficacy of the final drug product.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
Impurities in this compound can be broadly categorized into three types:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, and degradation products.
-
Inorganic Impurities: These may include reagents, catalysts (like residual palladium), and inorganic salts.
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.
Q2: What are the potential sources of these impurities?
The primary sources of impurities include:
-
Starting Materials: Impurities present in the raw materials, such as piperazine and 2-bromophenyl derivatives, can carry through the synthesis.
-
Manufacturing Process: Side reactions, incomplete reactions, or the use of catalysts can lead to the formation of process-related impurities. For instance, the synthesis of arylpiperazines often involves palladium-catalyzed coupling reactions, which can be a source of residual palladium.
-
Degradation: Exposure to light, heat, oxygen, or acidic/basic conditions can cause the degradation of this compound, leading to the formation of degradation products.[3][4]
-
Storage and Handling: Improper storage conditions can also contribute to the formation of degradation products.
Q3: Why is it crucial to control impurities in this compound?
Controlling impurities is vital for several reasons:
-
Safety: Impurities can have their own pharmacological or toxicological effects, potentially harming the patient.
-
Efficacy: Impurities can reduce the potency of the final API.
-
Quality and Consistency: Maintaining a consistent impurity profile is essential for batch-to-batch reproducibility and ensuring the overall quality of the drug product.
-
Regulatory Compliance: Regulatory agencies like the FDA and EMA have strict guidelines on the identification, qualification, and control of impurities in drug substances and intermediates.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptom: Your High-Performance Liquid Chromatography (HPLC) chromatogram shows unexpected peaks in addition to the main peak for this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Diluent | Prepare fresh mobile phase and diluent using high-purity solvents and reagents. Filter the mobile phase before use. |
| Sample Degradation | Prepare samples fresh and protect them from light and heat. If degradation is suspected, perform a forced degradation study to identify potential degradants. |
| Presence of Process-Related Impurities | Review the synthetic route to identify potential by-products. If possible, synthesize and characterize suspected impurities to use as reference standards. |
| Carryover from Previous Injections | Implement a robust needle and column washing procedure between injections. Inject a blank solvent to check for carryover. |
Issue 2: High Levels of Residual Solvents Detected by GC-MS
Symptom: Gas Chromatography-Mass Spectrometry (GC-MS) analysis indicates residual solvent levels exceeding the acceptable limits defined by ICH Q3C guidelines.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Drying Process | Optimize the drying parameters (temperature, pressure, and time) for the final product. Ensure the equipment is functioning correctly. |
| Inappropriate Solvent Selection | During process development, select solvents with lower toxicity and higher volatility where possible. |
| Inaccurate Quantification | Verify the calibration of the GC-MS instrument with certified reference standards for the identified solvents. Ensure the sample preparation method is validated. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This reversed-phase HPLC (RP-HPLC) method is a starting point for the analysis of impurities in this compound, based on methods for similar arylpiperazine derivatives.[5] Method validation and optimization are required for specific applications.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | Time (min) | %B--- |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50) |
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Residual Solvent Analysis
This headspace GC-MS method is suitable for the identification and quantification of residual solvents.
| Parameter | Specification |
| Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm) |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Oven Program | Initial: 40 °C for 5 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C |
| Injector Temperature | 250 °C |
| Detector (MS) | Transfer Line: 280 °CIon Source: 230 °CScan Range: m/z 35-350 |
| Headspace Sampler | Oven Temperature: 80 °CLoop Temperature: 90 °CTransfer Line Temperature: 100 °CEquilibration Time: 15 min |
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF) that does not interfere with the analytes of interest. Seal the vial and place it in the headspace autosampler.
Potential Impurities and Degradation Pathways
Based on the synthesis and stability of similar piperazine derivatives, the following are potential impurities and degradation products of this compound.
Table of Potential Impurities:
| Impurity Name | Type | Potential Source |
| Piperazine | Starting Material | Unreacted starting material from the synthesis. |
| 2-Bromoiodobenzene or 1,2-Dibromobenzene | Starting Material | Unreacted starting material from the synthesis. |
| 1,4-Bis(2-bromophenyl)piperazine | Process-Related | By-product from the reaction of this compound with another molecule of the bromophenyl starting material. |
| N-Formyl-1-(2-bromophenyl)piperazine | Degradation | Oxidation or reaction with formic acid impurities. |
| 1-(2-Hydroxyphenyl)piperazine | Degradation | Hydrolysis of the bromo group. |
| Various oxidation products | Degradation | Oxidation of the piperazine ring, particularly under photolytic or strong oxidizing conditions.[3][4][6] |
Visualizations
Sources of Impurities in this compound.
Analytical Workflow for Impurity Management.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. Identification and characterization of forced degradation products of vortioxetine by LC/MS/MS and NMR. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 4. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of novel piperazine derivatives.
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of novel piperazine derivatives.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering explanations and actionable solutions in a question-and-answer format.
Issue 1: Low Yield in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination for the synthesis of an N-aryl piperazine derivative is consistently giving low yields. What are the potential causes and how can I improve the outcome?
Answer: Low yields in Buchwald-Hartwig amination are a common issue and can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of your starting materials.[1]
Potential Causes & Optimization Strategies:
-
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. For instance, electron-rich aryl halides often require more electron-rich and sterically hindered phosphine ligands to facilitate the catalytic cycle.[1][2]
-
Base Selection: The base is crucial for the reaction rate and can influence the prevalence of side reactions.[2] Strong bases like sodium tert-butoxide (NaOtBu) are common but can cause decomposition of sensitive starting materials.[1][5]
-
Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species.[1]
-
Reaction Temperature and Time: Suboptimal temperatures can lead to incomplete reactions or decomposition of reactants or products.[1]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.
Issue 2: Poor Selectivity Between Mono- and Di-substituted Products in N-Alkylation
Question: I am trying to synthesize a mono-alkylated piperazine, but I am getting a significant amount of the di-alkylated byproduct, which complicates purification and lowers the yield of my desired product. How can I improve mono-selectivity?
Answer: The formation of di-substituted products is a frequent challenge in piperazine chemistry due to the presence of two reactive nitrogen atoms.[6][7] Several strategies can be employed to favor mono-substitution.
Potential Causes & Optimization Strategies:
-
Stoichiometry: When using a 1:1 molar ratio of piperazine to the alkylating agent, a statistical mixture of mono- and di-substituted products is likely.[7]
-
Reaction Conditions: Rapid addition of the alkylating agent at high concentrations can increase the likelihood of di-substitution.[7]
-
Mitigation Strategy: Add the alkylating agent slowly to the reaction mixture.[6]
-
-
Protecting Groups: The most reliable method to achieve mono-selectivity is to use a mono-protected piperazine.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during piperazine synthesis?
A1: Besides the formation of di-substituted products, other common side reactions include elimination reactions, particularly with sterically hindered alkyl halides, and over-oxidation if using oxidative C-H functionalization methods. Careful control of reaction conditions and appropriate choice of reagents are crucial to minimize these undesired pathways.[1]
Q2: How can I improve the purification of my final piperazine derivative?
A2: Piperazine derivatives can be challenging to purify due to their basic nature and polarity.[1] If standard silica gel chromatography is proving ineffective, consider the following:
-
Use an amine-deactivated silica gel or an alternative stationary phase like alumina.[1]
-
Acid-base extraction can be a powerful technique. By adjusting the pH of the aqueous layer, you can often facilitate the separation of your product from non-basic impurities. For instance, to extract a basic piperazine derivative into an organic layer, the aqueous layer should be basified (pH 9.5-12) to deprotonate the piperazine nitrogens, thereby increasing its solubility in the organic phase.[6]
Q3: What are the primary methods for N-alkylation of piperazine?
A3: The two most common and effective methods are:
-
Direct Alkylation: This involves reacting piperazine with an alkyl halide (e.g., bromide or iodide) in the presence of a base. It is a straightforward and widely used technique.[6]
-
Reductive Amination: This is a two-step, one-pot process where piperazine first reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB). This method is particularly useful for preventing the formation of quaternary ammonium salts.[6][8]
Q4: When should I consider using a protecting group strategy?
A4: A protecting group strategy, most commonly using N-Boc-piperazine, is highly recommended when:
-
You are performing a multi-step synthesis and need to differentiate the two nitrogen atoms of the piperazine ring for sequential reactions.
-
Your reaction conditions are incompatible with a free secondary amine.
Q5: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?
A5: High water solubility is often due to the formation of a protonated salt of the piperazine derivative. To facilitate extraction into an organic solvent, you need to convert the product to its free base form. After quenching the reaction, adjust the pH of the aqueous layer to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide before performing the extraction.[6]
Data Presentation
Table 1: Troubleshooting Low Yield in Buchwald-Hartwig Amination
| Parameter | Common Issue | Troubleshooting Suggestion | Alternative Conditions |
| Catalyst/Ligand | Catalyst deactivation or low activity.[1] | Screen different palladium sources and ligands (e.g., RuPhos, XPhos).[3] | Use a pre-catalyst for cleaner active species formation.[4] |
| Base | Decomposition of starting material with strong bases (e.g., NaOtBu).[1][2] | Switch to a weaker base. | K₃PO₄, Cs₂CO₃.[1][2] |
| Solvent | Poor solubility of reagents.[3] | Switch to a more polar aprotic solvent. | Toluene, dioxane, THF, or t-butanol.[1][2] |
| Temperature | Incomplete reaction or product decomposition.[1] | Monitor reaction by TLC/LC-MS and perform a temperature screen. | Typically 80-110 °C.[3] |
| Atmosphere | Catalyst deactivation by oxygen.[3] | Ensure a properly inert atmosphere. | Argon or Nitrogen.[3][5] |
Table 2: Strategies for Achieving Mono-substitution of Piperazine
| Strategy | Piperazine:Electrophile Ratio | Typical Yield of Mono-product | Advantages | Disadvantages |
| Excess Piperazine | 3:1 to 10:1[7] | 70-80%[7] | One-step reaction, cost-effective.[7] | Difficult removal of excess piperazine.[7] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile)[7] | >80% for the alkylation step.[7] | High selectivity, clean reaction.[7] | Multi-step process, higher cost.[7] |
| Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)[7] | 60-89%[7] | One-pot synthesis, good yields.[7] | May require longer reaction times or activation of the electrophile.[7] |
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine [2]
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a solution of piperazine in acetonitrile, add potassium carbonate.
-
Slowly add the alkyl halide to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-alkylated product.
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection) [2]
-
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-piperazine.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine [9]
-
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Palladium source (e.g., Pd₂(dba)₃)
-
Ligand (e.g., RuPhos)
-
Anhydrous solvent (e.g., toluene)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the anhydrous solvent to the Schlenk tube containing the reactants, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting decision tree for low yield in N-alkylation of piperazine.
Caption: Experimental workflow for Buchwald-Hartwig amination of N-Boc-piperazine.
References
Key considerations for the scale-up of 1-(2-Bromophenyl)piperazine synthesis.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the key considerations for the scale-up of 1-(2-Bromophenyl)piperazine synthesis. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Troubleshooting Guides
Low or Inconsistent Yields
Question: We are experiencing low and inconsistent yields in our large-scale Buchwald-Hartwig synthesis of this compound. What are the likely causes and how can we troubleshoot this?
Answer: Low or inconsistent yields in the Buchwald-Hartwig amination for this synthesis on a larger scale can stem from several factors. A systematic investigation is recommended:
-
Catalyst Activity and Loading:
-
Cause: The palladium catalyst activity is critical. On a larger scale, inefficient mixing can lead to localized deactivation. The catalyst loading might be too low for the increased volume and surface area.
-
Troubleshooting:
-
Ensure your palladium source and ligand are of high quality and stored under appropriate inert conditions.
-
Consider using a pre-formed palladium catalyst for better consistency.
-
Optimize catalyst loading for the specific scale. While typically 1-2 mol% is used, larger scales might require slight adjustments.
-
Improve agitation to ensure homogeneous distribution of the catalyst.
-
-
-
Inert Atmosphere:
-
Cause: The active Pd(0) species is sensitive to oxygen. Inadequate inerting of a large reactor can lead to catalyst oxidation and deactivation.
-
Troubleshooting:
-
Ensure the reactor is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Use degassed solvents, especially on a larger scale.
-
-
-
Base Selection and Physical Properties:
-
Cause: The choice and physical form of the base are crucial. Strong bases like sodium tert-butoxide (NaOtBu) are effective but can be challenging to handle on a large scale due to their hygroscopic nature. The particle size of solid bases can also affect reaction rates.
-
Troubleshooting:
-
If using NaOtBu, ensure it is fresh and handled in a glovebox or under a strict inert atmosphere.
-
Consider alternative bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which can be less hazardous and easier to handle, though they may require higher temperatures or longer reaction times.
-
For solid bases, consistent particle size is important for reproducible results. Consider grinding the base before use to increase its surface area.
-
-
-
Solvent Quality:
-
Cause: Water content in the solvent can negatively impact the reaction by reacting with the base and affecting catalyst activity.
-
Troubleshooting:
-
Use anhydrous solvents with low water content. Verify the water content of the solvent before use, especially for scaled-up reactions.
-
-
Impurity Formation
Question: We are observing significant impurities in our crude this compound. What are the common side products and how can we minimize their formation?
Answer: Several side products can form during the Buchwald-Hartwig synthesis of this compound. Understanding their origin is key to minimizing them:
-
1,4-bis(2-Bromophenyl)piperazine (Di-arylated byproduct):
-
Cause: This impurity arises from the reaction of the product, this compound, with another molecule of the aryl bromide. This is more likely to occur if the concentration of piperazine is too low relative to the aryl bromide.
-
Minimization:
-
Use a slight excess of piperazine (e.g., 1.1 to 1.5 equivalents) relative to the 1,2-dibromobenzene or 2-bromoiodobenzene.
-
Alternatively, using a protecting group on one of the piperazine nitrogens, such as tert-butyloxycarbonyl (Boc), will prevent di-arylation. The Boc group can then be removed in a subsequent step.
-
-
-
Bromobenzene (Hydrodehalogenation):
-
Cause: This side product results from the reduction of the aryl bromide. It can be promoted by the presence of water or other protic impurities and can be a competing pathway to the desired C-N bond formation.
-
Minimization:
-
Ensure strictly anhydrous reaction conditions.
-
The choice of ligand can influence the rate of reductive elimination versus hydrodehalogenation. Screening different phosphine ligands may be beneficial.
-
-
-
Residual Palladium:
-
Cause: The palladium catalyst can remain in the final product and is often a critical impurity to remove for pharmaceutical applications.
-
Minimization:
-
Efficient purification methods such as crystallization or chromatography are necessary.
-
Palladium scavenging agents can be used during workup.
-
-
Frequently Asked Questions (FAQs)
Q1: Which starting aryl halide is preferred for the synthesis of this compound on a large scale: 1,2-dibromobenzene or 2-bromoiodobenzene?
A1: While both can be used, 2-bromoiodobenzene is often preferred for process development. The C-I bond is more reactive than the C-Br bond, allowing for milder reaction conditions (lower temperatures and shorter reaction times), which can be advantageous for scale-up by reducing energy consumption and potentially minimizing side reactions. However, 1,2-dibromobenzene is generally less expensive, which can be a significant factor for large-scale manufacturing. The choice will depend on a cost-benefit analysis for a specific process.
Q2: Is it necessary to use a protecting group for piperazine in this synthesis?
A2: It is highly recommended, especially for achieving high purity on a large scale. Using a mono-protected piperazine, such as N-Boc-piperazine, prevents the formation of the 1,4-bis(2-Bromophenyl)piperazine impurity. While this adds an extra deprotection step to the synthesis, it simplifies the purification of the final product, which is often more cost-effective at scale than dealing with a difficult-to-remove impurity.
Q3: What are the key safety considerations when scaling up this synthesis?
A3:
-
Reagents: this compound and its precursors can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. For large-scale operations, respiratory protection may be necessary.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.
-
Bases: Strong bases like NaOtBu are corrosive and react violently with water. They should be handled in a dry, inert atmosphere.
-
Solvents: Toluene and other organic solvents are flammable. Scale-up operations should be conducted in a well-ventilated area, away from ignition sources, and in appropriate chemical reactors.
-
Exothermic Reactions: The reaction can be exothermic. On a large scale, proper temperature control and monitoring are crucial to prevent thermal runaways.
Q4: What are the most effective methods for purifying this compound at an industrial scale?
A4:
-
Crystallization: This is often the most cost-effective and scalable purification method. The crude product can be crystallized from a suitable solvent or solvent mixture to remove impurities. Solvent screening is important to find conditions that provide good recovery and purity.
-
Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be expensive and generate significant solvent waste at an industrial scale. It is typically used for high-value products or when crystallization is not effective.
-
Palladium Scavenging: After the reaction, specific scavengers can be added to the crude product solution to bind with residual palladium, which can then be removed by filtration.
Data Presentation
Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination in the Synthesis of N-Boc-1-(2-Bromophenyl)piperazine
| Parameter | Condition A | Condition B | Condition C |
| Aryl Halide | 2-Bromoiodobenzene | 1,2-Dibromobenzene | 1,2-Dibromobenzene |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | Pd₂(dba)₃ |
| Ligand | XPhos | SPhos | BINAP |
| Base | K₃PO₄ | NaOtBu | Cs₂CO₃ |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature (°C) | 100 | 80 | 110 |
| Reaction Time (h) | 12 | 24 | 18 |
| Typical Yield (%) | 85-95 | 75-85 | 80-90 |
| Purity (by HPLC, %) | >98 | >97 | >98 |
Note: The data presented are representative and may vary depending on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of N-Boc-1-(2-Bromophenyl)piperazine
-
Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoiodobenzene (1.0 eq), N-Boc-piperazine (1.2 eq), and potassium phosphate (2.0 eq).
-
Inerting: The flask is evacuated and backfilled with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.04 eq), followed by anhydrous toluene.
-
Reaction: The mixture is heated to 100°C with vigorous stirring for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-1-(2-Bromophenyl)piperazine.
Protocol 2: Deprotection to this compound
-
Reaction Setup: Dissolve the purified N-Boc-1-(2-Bromophenyl)piperazine in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC/LC-MS.
-
Workup: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The residue is then dissolved in water and basified with a solution of sodium hydroxide or sodium carbonate until the pH is >10.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by crystallization or distillation if necessary.
Mandatory Visualization
Caption: A typical two-step synthesis workflow for this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Validation & Comparative
A Comparative Analysis of 5-HT Receptor Ligands: Profiling Arylpiperazines and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1-(2-Bromophenyl)piperazine and other key 5-HT receptor ligands. While this compound is primarily recognized as a synthetic intermediate in the development of more complex serotonergic agents, this guide offers a detailed examination of well-characterized 5-HT receptor ligands to provide a valuable contextual framework. This document presents binding affinity and functional activity data for these comparators, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Extensive searches for the direct pharmacological profile of this compound at various 5-HT receptor subtypes did not yield specific quantitative binding or functional data. Its utility appears to be predominantly in synthetic chemistry as a building block for more elaborate molecules with desired serotonergic activity.
Comparative Ligand Data
To facilitate a comparative understanding, the following tables summarize the binding affinities and functional activities of three well-characterized 5-HT1A receptor ligands: the agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), the antagonist WAY-100635, and the partial agonist Buspirone.
Table 1: Comparative Binding Affinities (Ki, nM) of Selected Ligands at 5-HT Receptor Subtypes
| Ligand | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT7 |
| 8-OH-DPAT | 1.09[1] | >1000[2] | - | >10000 | >10000 | 466[2] |
| WAY-100635 | 1.35[3] | >1000 | >1000 | 180 | 1200 | 250 |
| Buspirone | 14[4] | >10000[4] | - | Weak Affinity[5] | - | - |
Table 2: Functional Activity of Selected Ligands at the 5-HT1A Receptor
| Ligand | Functional Activity | Assay Type | Parameter | Value |
| 8-OH-DPAT | Full Agonist | Inhibition of TH | EC50 | 7.0 µM[6] |
| WAY-100635 | Silent Antagonist | [3H]8-OH-DPAT displacement | pIC50 | 8.87[7] |
| Buspirone | Partial Agonist | Inhibition of TH | EC50 | 48.4 µM[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative data tables.
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype.
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compound and non-specific binding competitor (e.g., serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[8]
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.[8]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[8]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a GPCR upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at a Gi/o-coupled 5-HT receptor.
Materials:
-
Cell membranes expressing the target 5-HT receptor.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare membranes as described for the radioligand binding assay. Prepare solutions of [35S]GTPγS, GDP, and the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, pre-incubate membranes with the test compound and GDP.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the concentration of the test compound to determine EC50 and Emax values.
GTPγS Binding Assay Workflow
cAMP Functional Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at a Gi/o-coupled 5-HT receptor by measuring changes in intracellular cAMP levels.
Materials:
-
Whole cells expressing the target 5-HT receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Plating: Culture cells expressing the receptor and plate them in a 96-well plate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Adenylyl Cyclase Stimulation: Add forskolin to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of the test compound to determine EC50 and Emax values.
Signaling Pathways
The following diagrams illustrate the primary signaling cascades associated with 5-HT1A and 5-HT2A receptors.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
5-HT1A Receptor Signaling Pathway
Upon agonist binding, the activated αi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins.
5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses.[2]
References
- 1. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. The anxiolytic serotonin 5-HT1A receptor agonists buspirone, ipsapirone and gepirone are inhibitors of tyrosine hydroxylation in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
Validating the Biological Activity of 1-(2-Bromophenyl)piperazine: An In-Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro biological activity of 1-(2-Bromophenyl)piperazine, a synthetic compound of interest in neuroscience research. Due to the limited publicly available binding data for this specific molecule, this guide utilizes data from its close structural analog, 1-(2-Methoxyphenyl)piperazine, to infer its likely pharmacological profile. The performance of this analog is compared against well-characterized reference compounds: WAY-100635, a potent and selective 5-HT1A receptor antagonist; Haloperidol, a typical antipsychotic and potent D2 receptor antagonist; and Buspirone, a 5-HT1A receptor partial agonist with moderate affinity for D2 receptors.
This document details the experimental protocols for key in-vitro assays—Radioligand Binding Assays and cAMP Functional Assays—and presents signaling pathway diagrams to provide a comprehensive framework for validating the biological activity of this compound and similar novel compounds.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of 1-(2-Methoxyphenyl)piperazine and the comparator compounds at various serotonin (5-HT) and dopamine (D) receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT7 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| 1-(2-Methoxyphenyl)piperazine (analog) | 0.12 - 0.63[1] | Low to Moderate Affinity[2] | 2.6[3] | High Affinity[2] | 0.5[4] | 16[5] |
| WAY-100635 | ~1[6] | >100[7] | - | 420 - 940[5] | 370[5] | 3.3 - 16[5] |
| Haloperidol | - | High Affinity | - | 0.66 - 2.84[8] | - | - |
| Buspirone | Partial Agonist[9] | Low Affinity[10] | - | Moderate Affinity[9][11] | - | - |
Data for 1-(2-Methoxyphenyl)piperazine is used as a proxy for this compound. The affinity is described as "Low to Moderate" or "High" when specific Ki values were not available in the search results.
Functional Activity Profile
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. Given that this compound is utilized in the synthesis of 5-HT1A serotonin receptor antagonists, it is hypothesized to possess antagonist properties at this receptor.
| Compound | Primary Target | Functional Activity |
| This compound (inferred) | 5-HT1A | Antagonist |
| WAY-100635 | 5-HT1A | Silent Antagonist[7] |
| Haloperidol | D2 | Antagonist[10] |
| Buspirone | 5-HT1A | Partial Agonist[9] |
Signaling Pathways
The interaction of a ligand with a G protein-coupled receptor (GPCR), such as the serotonin and dopamine receptors, initiates intracellular signaling cascades. Understanding these pathways is essential for characterizing the functional consequences of ligand binding.
5-HT1A Receptor Signaling
The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins. Upon activation by an agonist, this coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of ion channels, leading to neuronal hyperpolarization.
Dopamine D2 Receptor Signaling
Similar to the 5-HT1A receptor, the dopamine D2 receptor also couples to inhibitory Gi/o proteins. Agonist binding inhibits adenylyl cyclase and reduces cAMP production. The liberated Gβγ subunits can also influence various downstream effectors, including ion channels and other signaling proteins.
Experimental Protocols
To validate the biological activity of this compound, the following in-vitro assays are recommended.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for serotonin and dopamine receptors.
Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT1A or D2 receptor).
-
Harvest the cells and homogenize in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WAY-100635 for 5-HT1A, [³H]Spiperone for D2), and serial dilutions of this compound or comparator compounds.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger in GPCR signaling.
Objective: To determine the functional activity (agonist or antagonist) of this compound at Gi/o-coupled receptors like 5-HT1A and D2.
Workflow:
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing the receptor of interest into a 96- or 384-well plate and culture overnight.
-
-
Compound Treatment:
-
For Agonist Testing: Add serial dilutions of this compound to the cells.
-
For Antagonist Testing: Pre-incubate the cells with serial dilutions of this compound before adding a fixed concentration of a known agonist.
-
-
cAMP Stimulation and Measurement:
-
For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin to induce cAMP production. An agonist will inhibit this forskolin-induced cAMP increase, while an antagonist will block the effect of an agonist.
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or a bioluminescence-based assay).
-
-
Data Analysis:
-
For Agonist Testing: Plot the cAMP levels against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For Antagonist Testing: Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.
-
By employing these standardized in-vitro assays and comparing the results to well-characterized reference compounds, researchers can effectively validate the biological activity and elucidate the mechanism of action of novel molecules like this compound.
References
- 1. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. droracle.ai [droracle.ai]
A comparative analysis of the pharmacological activity between bromophenylpiperazine isomers.
For immediate release:
This guide presents a comparative analysis of the pharmacological activity of ortho-, meta-, and para-bromophenylpiperazine isomers. The information is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and the development of novel therapeutics targeting the central nervous system. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Introduction
Phenylpiperazine derivatives are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities, particularly their interactions with monoamine neurotransmitter systems. The position of a substituent on the phenyl ring can dramatically alter a compound's affinity and efficacy at various receptors and transporters, leading to distinct pharmacological profiles. This guide focuses on the ortho (2-bromo), meta (3-bromo), and para (4-bromo) isomers of bromophenylpiperazine, highlighting the significant impact of the bromine atom's position on their interaction with key neurological targets.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the bromophenylpiperazine isomers. It is important to note the current limitations in the publicly available data. Direct comparative studies assaying all three isomers against the same panel of targets are scarce. Consequently, data for the meta-isomer is represented by its close structural analog, meta-chlorophenylpiperazine (mCPP), and data for the para-isomer is limited, with inferences drawn from related substituted compounds.
Table 1: Monoamine Release Activity of ortho-Bromophenylpiperazine (oBPP)
| Target | EC50 (nM) |
| Serotonin (5-HT) Release | 132[1] |
| Norepinephrine (NE) Release | 33[1] |
| Dopamine (DA) Release | 250[1] |
Data obtained from studies on rat brain synaptosomes.[1]
Table 2: Receptor Binding Affinities (Ki, nM) of meta-Chlorophenylpiperazine (mCPP) *
| Target | Ki (nM) |
| 5-HT2C Receptor | 3.4[2] |
| 5-HT2B Receptor | 28.8[2] |
| 5-HT2A Receptor | 32.1[2] |
| 5-HT1A Receptor | Significant Affinity |
| 5-HT1B Receptor | Significant Affinity |
| 5-HT3 Receptor | Significant Affinity |
| Serotonin Transporter (SERT) | Significant Affinity |
*meta-Chlorophenylpiperazine (mCPP) is used as a surrogate for meta-bromophenylpiperazine due to the lack of available data for the latter. The substitution of chlorine with bromine may lead to variations in binding affinities.
Table 3: Receptor Binding Affinities (Ki, nM) of a para-Bromophenylpiperazine Derivative
| Compound | Target | Ki (nM) |
| 1-(4-Bromophenyl)-4-ethylpiperazine | Sigma-1 | 15[3] |
| Sigma-2 | 250[3] | |
| M1 Muscarinic | >10,000[3] |
Note: No direct binding or functional data for the parent para-bromophenylpiperazine at key monoamine transporters or receptors was identified in the reviewed literature. Studies on other para-substituted phenylpiperazines suggest that this substitution pattern can influence affinity for targets such as the dopamine transporter.
Experimental Protocols
The data presented in this guide are derived from standard and validated pharmacological assays. Below are detailed methodologies for two key types of experiments used to characterize the activity of these compounds.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. The inhibitory constant (Ki) is a measure of this affinity.
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes, which are then stored at -80°C. On the day of the assay, the membranes are thawed and resuspended in a binding buffer.
-
Assay Procedure: The assay is conducted in a 96-well plate. Each well contains the membrane preparation, a specific radioligand (a radioactively labeled compound known to bind to the target receptor), and varying concentrations of the test compound (e.g., a bromophenylpiperazine isomer).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Monoamine Release Assays
These assays measure the ability of a compound to induce the release of neurotransmitters from pre-synaptic nerve terminals (synaptosomes).
-
Synaptosome Preparation: Brain tissue is homogenized in a sucrose solution and centrifuged to isolate synaptosomes, which are resealed nerve terminals.
-
Radiolabeling: The synaptosomes are incubated with a radiolabeled monoamine neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) to allow for its uptake.
-
Release Experiment: The radiolabeled synaptosomes are then exposed to various concentrations of the test compound.
-
Sample Collection: The amount of radioactivity released from the synaptosomes into the surrounding buffer is measured over time.
-
Data Analysis: The data is used to calculate the EC50 value, which is the concentration of the test compound that elicits 50% of the maximal release of the radiolabeled neurotransmitter.
Visualizing Pharmacological Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows relevant to the bromophenylpiperazine isomers.
Caption: Proposed mechanism of action for o-BPP as a monoamine releasing agent.
Caption: Simplified 5-HT2C receptor signaling pathway activated by m-CPP.
Caption: General experimental workflow for a radioligand binding assay.
Comparative Analysis and Discussion
The pharmacological profiles of the bromophenylpiperazine isomers are markedly different, underscoring the critical role of substituent position in determining drug action.
ortho-Bromophenylpiperazine (oBPP): The available data clearly characterize oBPP as a monoamine releasing agent .[1] It is most potent at releasing norepinephrine, followed by serotonin, and then dopamine. This profile is suggestive of a compound with potential stimulant and mood-altering effects. The mechanism of action likely involves interaction with the respective monoamine transporters (SERT, NET, and DAT), causing them to reverse their direction of transport and release neurotransmitters from the presynaptic terminal into the synapse.
meta-Bromophenylpiperazine (mBPP): Based on the data for its chloro-analog, mCPP, the meta-isomer is likely a potent serotonin receptor agonist , with a preference for the 5-HT2C receptor.[2] Agonism at 5-HT2C receptors is associated with effects on mood, appetite, and cognition. The significant affinity for multiple serotonin receptor subtypes suggests a complex pharmacological profile that could mediate a range of central nervous system effects. Unlike oBPP, its primary mechanism appears to be direct receptor activation rather than monoamine release.
para-Bromophenylpiperazine (pBPP): A significant lack of primary pharmacological data for pBPP makes a direct comparison challenging. It is frequently cited as a synthetic intermediate for other psychoactive compounds.[4] The data from a derivative, 1-(4-bromophenyl)-4-ethylpiperazine, shows affinity for sigma receptors, which are involved in a variety of cellular functions and are targets for some psychiatric medications.[3] While speculative, research on other classes of phenyl-substituted compounds has shown that para-substitution can favor interaction with the dopamine transporter. Further investigation is required to elucidate the specific pharmacological properties of pBPP.
Conclusion
The positional isomerism of the bromine atom on the phenylpiperazine core results in a dramatic divergence of pharmacological activity. The ortho-isomer primarily acts as a monoamine releaser, the meta-isomer (based on its chloro-analog) functions as a direct serotonin receptor agonist, and the para-isomer's activity remains largely uncharacterized, though it serves as a scaffold for other neurologically active agents.
This comparative analysis highlights the importance of precise structural modifications in drug design and provides a framework for future research into this class of compounds. Further studies are warranted to generate a complete and directly comparable dataset for all three bromophenylpiperazine isomers to fully understand their structure-activity relationships and therapeutic potential.
References
A Researcher's Guide to Assessing the Purity of 1-(2-Bromophenyl)piperazine from Commercial Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the integrity and reproducibility of experimental results. This guide provides a comprehensive framework for assessing the purity of 1-(2-Bromophenyl)piperazine obtained from different commercial suppliers, complete with detailed experimental protocols and data interpretation guidelines.
This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] Variations in purity between suppliers can significantly impact reaction yields, impurity profiles of final compounds, and ultimately, the accuracy of biological data. Therefore, a thorough and independent verification of purity is a critical step in the research and development process.
This guide outlines the application of three principal analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Purity Analysis: A Summary
The following table provides a template for summarizing the purity assessment of this compound from three hypothetical commercial suppliers. This allows for a direct and quantitative comparison of their products.
| Parameter | Supplier A | Supplier B | Supplier C | Method of Analysis |
| Stated Purity | 98% | >99% (HPLC) | 99.5% | Supplier Certificate of Analysis (CoA) |
| Appearance | Off-white solid | White crystalline solid | White powder | Visual Inspection |
| Purity by HPLC (% Area) | 98.2% | 99.7% | 99.5% | HPLC-UV |
| Number of Impurities Detected (HPLC >0.05%) | 3 | 1 | 1 | HPLC-UV |
| Major Impurity (% Area) | 0.8% (retention time: 4.2 min) | 0.2% (retention time: 4.3 min) | 0.3% (retention time: 4.2 min) | HPLC-UV |
| Purity by GC-MS (% Area) | 98.5% | 99.6% | 99.4% | GC-MS |
| Residual Solvents | Acetone (0.1%) | Not Detected | Ethanol (0.05%) | GC-MS (Headspace) |
| Structural Confirmation | Consistent with structure | Consistent with structure | Consistent with structure | ¹H NMR, ¹³C NMR |
| Purity by qNMR | 98.1% | 99.5% | 99.3% | Quantitative ¹H NMR |
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of commercially available this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally stable compounds. This method separates the main compound from its impurities, allowing for quantification based on peak area.
Protocol:
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Orthogonal Purity and Volatile Impurities
GC-MS provides an excellent orthogonal method to HPLC for purity assessment and is particularly well-suited for identifying volatile impurities and residual solvents.
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or a suitable solvent.
Data Analysis: Purity is determined by the percent area of the main peak. The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation. Other peaks can be identified by their mass spectra and compared to spectral libraries to identify potential impurities.
NMR Spectroscopy for Structural Confirmation and Quantitative Analysis
NMR spectroscopy is an indispensable tool for unambiguous structure confirmation and can be adapted for highly accurate quantitative analysis (qNMR).
¹H and ¹³C NMR for Structural Confirmation:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the structure of this compound.
Quantitative ¹H NMR (qNMR) for Absolute Purity:
qNMR determines the absolute purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.
-
Internal Standard: A certified reference material with a known purity that has a simple, sharp singlet in a region of the ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 10 mg).
-
Dissolve both in a precise volume of a suitable deuterated solvent in an NMR tube.
-
-
Acquisition Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery, which is crucial for accurate integration.
-
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
Interpreting the Results
A high-purity sample of this compound should exhibit:
-
A single major peak in both HPLC and GC chromatograms, accounting for >99% of the total area.
-
An NMR spectrum that is clean and consistent with the expected structure, with minimal signals from impurities.
-
The absence of significant levels of residual solvents or starting materials from the synthesis. Common impurities could arise from the starting materials or side reactions during piperazine synthesis.[3][4]
By employing these analytical techniques, researchers can confidently assess the purity of this compound from various suppliers, ensuring the quality and reliability of their research. This rigorous approach to quality control is a fundamental aspect of good scientific practice.
References
A Comparative Guide to the Biological Evaluation of Novel 1-Arylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. This guide provides a comparative analysis of the biological performance of newly synthesized piperazine derivatives, with a particular focus on their potential as anticancer agents. The data presented is compiled from recent studies to offer a comparative overview of their efficacy against various cancer cell lines.
Comparative Anticancer Activity
The cytotoxic potential of various arylpiperazine derivatives has been assessed across a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of their potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| BS230 | 1-(3,4-dichlorophenyl)piperazine derivative | MCF7 (Breast) | Lower than Doxorubicin at 1 µM | Doxorubicin | 1 µM |
| Compound 30 | Quinoxalinyl–piperazine derivative | A549 (Lung) | 3.12 | - | - |
| HCT116 (Colon) | 2.86 | - | - | ||
| SNU638 (Gastric) | 2.94 | - | - | ||
| K562 (Leukemia) | 2.45 | - | - | ||
| Naftopidil-based derivative | Arylpiperazine derivative | LNCaP (Prostate) | 3.67 | Naftopidil | - |
| 2c | 1-(4-thiazolinylphenyl)piperazine | LNCaP (Prostate) | 32 | - | - |
| DU145 (Prostate) | 48 | - | - | ||
| 3a-c | N-acetyl thiazolinylphenyl-piperazines | MDA-MB-231 (Breast) | 15-73 | - | - |
Note: The data presented above is compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these arylpiperazine derivatives.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF7, A549, etc.) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized piperazine derivatives and a reference drug (e.g., Doxorubicin) for 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[2]
Radioligand Binding Assay for Receptor Affinity (e.g., 5-HT1A Receptor)
This technique is used to measure the affinity of a ligand for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human 5-HT1A receptor) are prepared from cultured cells or animal tissues.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor) and various concentrations of the test compounds in a suitable buffer.
-
Separation: The bound and free radioligands are separated by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: The radioactivity retained on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The inhibition constant (Ki) of the test compound is calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[4][5]
Visualizations
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for the biological evaluation of newly synthesized 1-arylpiperazine derivatives.
Postulated Signaling Pathway for Apoptosis Induction
Caption: A potential signaling pathway for apoptosis induced by arylpiperazine derivatives.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Phenylpiperazine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of phenylpiperazines, a class of compounds with significant interest in drug development and forensic science. The objective is to present a clear overview of the performance of different techniques, supported by experimental data, to aid in the selection and cross-validation of analytical methods.
Phenylpiperazine derivatives are found in a range of pharmaceuticals, including antipsychotics and antidepressants, as well as in designer drugs.[1][2] Accurate and reliable quantification of these compounds in various matrices, such as plasma, urine, and pharmaceutical ingredients, is crucial for pharmacokinetic studies, quality control, and toxicological analysis.[1][3] This guide focuses on the cross-validation of commonly employed analytical techniques, ensuring consistency and reliability of results when methods are transferred between laboratories or updated.[4]
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.[5] High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most prevalent techniques for phenylpiperazine analysis.[3][6] The following table summarizes key validation parameters for different methods as reported in the literature.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | LC-QTOF/MS | LC-DAD |
| Analyte(s) | Piperazine (as derivative) | BZP, TFMPP | MNP, mCPP, TFMPP, etc. | LQFM05 (phenylpiperazine derivative) | BZP, MDBP, pFBP, mCPP, TFMPP |
| Matrix | Active Pharmaceutical Ingredient (API) | Plasma, Urine, Cell Culture Medium | Multicomponent Drug Products | Rat Plasma and Tissues | Biological Samples |
| Linearity Range | 30 - 350 ppm[7] | 0 - 10 µg/mL[8] | Not explicitly stated | 10.0 - 900.0 ng/mL[1] | Not explicitly stated |
| Accuracy (% Recovery) | 104.87 - 108.06%[9] | 76 - 108%[8] | 100.38 ± 3.24%[10] | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | < 1.13%[9] | Not explicitly stated | 2.52% (intermediate precision)[10] | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 30 ppm[9] | 0.002 - 0.156 µg/mL[8] | 0.15 ppm[10] | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 90 ppm[9] | 0.008 - 0.625 µg/mL[8][11] | Below 30% of specification limit[10] | 10.0 ng/mL[1] | Not explicitly stated |
BZP: Benzylpiperazine, TFMPP: Trifluoromethylphenylpiperazine, MNP: 1-Methyl-4-nitrosopiperazine, mCPP: meta-Chlorophenylpiperazine, MDBP: 3,4-Methylenedioxybenzylpiperazine, pFBP: para-Fluorobenzylpiperazine, MeOPP: Methoxyphenylpiperazine.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are summaries of experimental protocols for some of the key techniques.
1. LC-QTOF/MS for a Phenylpiperazine Derivative (LQFM05) in Biological Samples [1]
-
Sample Preparation: Protein precipitation of plasma and tissue homogenates using acetonitrile.
-
Instrumentation: Liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer (LC-QTOF/MS).
-
Chromatographic Conditions: Specific column, mobile phase composition, and gradient elution were optimized to achieve good separation.
-
Quantification: A calibration curve was constructed in the dynamic range of 10.0 to 900.0 ng/mL. Diazepam was used as an internal standard.
2. GC-MS for Simultaneous Quantification of BZP and TFMPP [8]
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction for plasma and urine samples.
-
Instrumentation: Gas chromatograph coupled to a mass selective detector (GC-MS).
-
Chromatographic Conditions: A J&W DB-5ms capillary column (30 m × 0.25 mm × 0.25 μm) was used with helium as the carrier gas. A temperature gradient was employed for the separation.
-
Quantification: The method was validated for linearity over a concentration range of 0-10 μg/mL for both BZP and TFMPP.
3. LC-MS/MS for the Determination of 1-Methyl-4-nitrosopiperazine (MNP) [10]
-
Sample Preparation: Extraction with neutralization was performed due to matrix effects.
-
Instrumentation: 1290 LC system coupled with a 6460 Agilent triple quadrupole mass spectrometer with a Jetstream electrospray source.
-
Chromatographic Conditions: A Purospher® STAR Phenyl column (10 mm × 2.1 mm × 2.0 µm) was used.
-
Quantification: The method was validated according to regulatory guidelines, with the LOQ being below 30% of the 5.0 ppm specification limit.
4. HPLC-UV with Derivatization for Piperazine [7]
-
Sample Preparation: Derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active compound.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chromatographic Conditions: Optimized to separate the derivatized piperazine from the API and other impurities.
-
Quantification: The method was validated in the range of about 30 to 350 ppm.
Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods or the same method in different laboratories produce comparable results.[4] The following diagram illustrates a logical workflow for the cross-validation of analytical methods for phenylpiperazine quantification.
Caption: A logical workflow for the cross-validation of analytical methods.
Conclusion
The choice of an analytical method for the quantification of phenylpiperazines is dependent on the specific requirements of the study. LC-MS/MS and LC-QTOF/MS generally offer higher sensitivity and selectivity, making them suitable for bioanalytical applications where low concentrations are expected.[1][10] GC-MS provides a robust alternative, particularly for volatile derivatives.[8] HPLC-UV, while potentially less sensitive, is a widely available and cost-effective technique suitable for quality control in pharmaceutical manufacturing, especially when derivatization is employed to enhance detection.[7][9]
A thorough cross-validation, following a structured workflow, is imperative when comparing or transferring analytical methods. This ensures the consistency and reliability of data, which is fundamental for regulatory submissions, clinical studies, and forensic investigations. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists in selecting and validating analytical methods for the quantification of phenylpiperazines.
References
- 1. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scholars.direct [scholars.direct]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. scholars.direct [scholars.direct]
Comparing the in-vivo efficacy of antagonists derived from 1-(2-Bromophenyl)piperazine.
A detailed guide for researchers, scientists, and drug development professionals on the performance of 1-arylpiperazine antagonists, with a focus on substitutions on the phenyl ring. This guide provides supporting experimental data from various in-vivo models, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
The data presented herein is collated from preclinical studies and aims to provide a clear, objective comparison to inform further research and development of this class of compounds.
Data Presentation: Comparative In-Vivo Efficacy
The following tables summarize the in-vivo efficacy of various 1-arylpiperazine derivatives in established animal models.
Table 1: Analgesic Activity of Arylpiperazine Derivatives in Neuropathic Pain Models
| Compound ID | Phenyl Substitution | Animal Model | Test | Dose (mg/kg) | Efficacy (% Inhibition or % MPE) | Reference |
| 18 | 3-(Trifluoromethyl) | Mouse | Writhing Test | 20 | >70% inhibition | [1] |
| 19 | 2,3-Dimethyl | Mouse | Writhing Test | 20 | >70% inhibition | [1] |
| 18 | 3-(Trifluoromethyl) | Mouse | Hot Plate Test | 20 | 116.0% increase in latency | [1] |
| 19 | 2,3-Dimethyl | Mouse | Hot Plate Test | 20 | 134.4% increase in latency | [1] |
MPE: Maximum Possible Effect
Table 2: Antitumor Activity of Vindoline-Piperazine Conjugates
| Compound ID | Phenylpiperazine Moiety | Cancer Cell Line | In-Vitro Growth Inhibition (GI50, µM) | In-Vivo Model | Efficacy | Reference |
| 17 | 4-(Trifluoromethyl)phenylpiperazine | Colon (KM12), CNS (SF-539, SNB-75) | Not specified in abstract | N/A | Highly effective in-vitro | [2] |
| 23 | 4-(Trifluoromethyl)benzylpiperazine | Breast (MDA-MB-468) | 1.00 | N/A | Highly potent in-vitro | [2] |
| 25 | 1-Bis(4-fluorophenyl)methyl piperazine | Lung (HOP-92) | 1.35 | N/A | Highly potent in-vitro | [2] |
| 28 | 4-(Trifluoromethyl)phenylpiperazine | Colon (COLO-205), Melanoma (SK-MEL-5) | Not specified in abstract | N/A | Highly effective in-vitro | [2] |
Note: The referenced study focuses on in-vitro antiproliferative activity, which is often a precursor to in-vivo testing. The potent in-vitro results suggest these compounds as strong candidates for further in-vivo evaluation.
Experimental Protocols
Detailed methodologies for the key in-vivo experiments cited are provided below. These protocols are based on standard preclinical models and can be adapted for the evaluation of novel 1-(2-Bromophenyl)piperazine derivatives.
Acetic Acid-Induced Writhing Test (for Analgesic Activity)
This model is used to assess peripheral analgesic activity.
-
Animals: Male Kunming mice (18-22 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Test compounds, vehicle (e.g., 0.5% sodium carboxymethylcellulose), and a positive control (e.g., aspirin) are administered intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Writhing: Thirty minutes after drug administration, mice are injected i.p. with 0.7% acetic acid solution (10 mL/kg).
-
Observation: The number of writhes (a specific stretching posture) is counted for each mouse over a 15-minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Hot Plate Test (for Central Analgesic Activity)
This model assesses the response to thermal pain and is indicative of centrally mediated analgesia.
-
Animals: Male Kunming mice (18-22 g) are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Baseline Latency: The baseline reaction time (latency) for each mouse to a thermal stimulus (e.g., licking a hind paw or jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: Test compounds, vehicle, and a positive control (e.g., morphine) are administered (e.g., i.p. or p.o.).
-
Post-Treatment Latency: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage increase in latency or the Maximum Possible Effect (% MPE) is calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of 1-arylpiperazine antagonists.
References
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 1-(2-Bromophenyl)piperazine Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 1-(2-Bromophenyl)piperazine analogs, a class of compounds with significant interest in central nervous system (CNS) drug discovery due to their interaction with key neurotransmitter receptors.
Data Presentation: Unveiling the Potency and Selectivity
The following table summarizes the in vitro binding affinities (Ki) of a selection of 1-phenylpiperazine analogs for the human dopamine D2 and D3 receptors. This data highlights the critical role of substitutions on the phenyl ring and modifications to the piperazine moiety in determining the potency and selectivity of these compounds. Lower Ki values are indicative of higher binding affinity.
| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Linker and Terminal Group) | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |
| 1 | 2-OCH3 | H | 40 | 0.3 | 133 |
| 2 | 2,3-diCl | H | 53 | 0.9 | 59 |
| 3 | 2-F | Butyl | 349 | 96 | 3.6 |
| 4 | 2-F | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 |
| 5 | 2-F | 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 |
Table 1: In vitro binding affinities (Ki) of selected 1-phenylpiperazine analogs for human dopamine D2 and D3 receptors. Data sourced from a Benchchem summary of published experimental findings.[1]
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals several key SAR trends for this class of compounds:
-
Substitution on the Phenyl Ring: The nature and position of the substituent on the phenyl ring dramatically influence both affinity and selectivity.
-
An electron-donating methoxy group at the ortho position (Compound 1 ) leads to high affinity and selectivity for the D3 receptor over the D2 receptor.[1]
-
Electron-withdrawing chloro groups at the 2 and 3 positions (Compound 2 ) also confer high D3 receptor affinity and selectivity.[1]
-
A single fluoro substitution at the ortho position (Compound 3 ), a close analog to the bromo-substitution of interest, results in moderate affinity for both D2 and D3 receptors with low selectivity.[1] This suggests that a halogen at the ortho position alone is not sufficient to drive high D3 selectivity.
-
-
Modification of the Piperazine N4 Position: The addition of a linker and a terminal group to the second nitrogen of the piperazine ring has a profound impact on the pharmacological profile.
-
The introduction of a simple butyl chain (Compound 3 ) does not significantly enhance affinity or selectivity.[1]
-
However, the incorporation of a more complex 4-(thien-3-yl)benzamide (Compound 4 ) or 4-(thiazol-4-yl)benzamide (Compound 5 ) moiety dramatically increases affinity and selectivity for the D3 receptor, with Ki values in the low nanomolar range and selectivity ratios greater than 714 and 400, respectively.[1] This highlights the importance of a larger, aromatic group at this position for achieving high D3 receptor selectivity.
-
Experimental Protocols
The data presented in this guide is typically generated using standardized in vitro pharmacological assays. Below are detailed methodologies for key experiments commonly employed in the evaluation of this compound analogs.
Radioligand Binding Assays for Dopamine D2 and D3 Receptors
This experimental protocol is a standard method for determining the binding affinity of test compounds for dopamine D2 and D3 receptors.
Materials:
-
HEK-293 (Human Embryonic Kidney 293) cells stably expressing either human dopamine D2 or D3 receptors.
-
[³H]-Spiperone or another suitable radioligand with high affinity for D2/D3 receptors.
-
Unlabeled ("cold") haloperidol or another appropriate competitor for determining non-specific binding.
-
Test compounds (this compound analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold Tris-HCl).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the target receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold binding buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the cell membrane pellet in fresh binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Binding buffer.
-
A fixed concentration of [³H]-Spiperone (typically near its Kd value).
-
For total binding wells: Add vehicle (e.g., DMSO).
-
For non-specific binding wells: Add a high concentration of unlabeled haloperidol (e.g., 10 µM).
-
For competition binding wells: Add varying concentrations of the test compounds.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove any unbound radioactivity.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizing the Path Forward: Diagrams for Clarity
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for a Radioligand Binding Assay.
Caption: Logical Relationships in SAR Studies.
Caption: Simplified Dopamine D2/D3 Receptor Signaling.
References
A comparison of in-vivo versus in-vitro activity for 1-(2-Bromophenyl)piperazine derivatives.
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of phenylpiperazine derivatives has been a subject of intense research, with numerous compounds investigated for a wide range of pharmacological activities. A critical aspect of the preclinical development of these compounds is understanding the correlation between their activity in in-vitro assays and their efficacy and safety in in-vivo models. This guide provides a comparative overview of the in-vivo and in-vitro activity of selected phenylpiperazine derivatives, with a focus on analogs structurally related to 1-(2-Bromophenyl)piperazine. The data presented here is compiled from various studies to offer a broader perspective on the structure-activity relationships (SAR) and the translational potential of this chemical class.
Quantitative Data Summary
The following tables summarize the in-vitro and in-vivo data for a selection of phenylpiperazine derivatives. It is important to note that the data has been collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In-Vitro Activity of Phenylpiperazine Derivatives
| Compound ID | Target/Assay | In-Vitro Metric | Value | Reference |
| Series 1a | Histamine H3 Receptor | pA2 | 8.43 | [1] |
| Series 1b | Histamine H3 Receptor | pA2 | 8.49 | [1] |
| Series 1c | Histamine H3 Receptor | pKi (human) | 6.80 | [1] |
| Series 2a | Histamine H3 Receptor | pA2 | 7.90 | [1] |
| Series 2b | Histamine H3 Receptor | pA2 | 8.35 | [1] |
| Compound 6 | MDA-MB-435 (Melanoma) | GI50 (µM) | ~10 | [2] |
| Compound 7 | MDA-MB-435 (Melanoma) | GI50 (µM) | <10 | [2] |
| BS130 | MCF7 (Breast Cancer) | IC50 (µM) | More cytotoxic than Doxorubicin | [3] |
| BS230 | MCF7 (Breast Cancer) | IC50 (µM) | More cytotoxic than Doxorubicin | [3] |
Table 2: In-Vivo Activity of Phenylpiperazine Derivatives
| Compound ID | In-Vivo Model | Endpoint | Observation | Reference |
| Series 1a | Rat | Food Intake | Reduced food consumption | [1] |
| Series 1c | Rat | Food Intake | Reduced food consumption | [1] |
| Series 1d | Rat | Food Intake | Reduced food consumption, similar to ciproxifan | [1] |
| Piperazine Derivatives | Scrapie Infected Mice | Incubation Time | Increased incubation time | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a better understanding and potential replication of the findings.
In-Vitro Assays
Histamine H3 Receptor Antagonism (pA2 Determination) [1]
-
Assay Principle: Functional antagonism was measured on isolated guinea-pig jejunum preparations. The assay determines the ability of the test compound to inhibit the contractile response induced by a histamine H3 receptor agonist.
-
Procedure:
-
Segments of guinea-pig jejunum were mounted in organ baths containing Krebs solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.
-
Contractions were induced by electrical field stimulation.
-
The inhibitory effect of the H3 receptor agonist (R)-α-methylhistamine on the electrically evoked contractions was measured.
-
Concentration-response curves to the agonist were constructed in the absence and presence of increasing concentrations of the antagonist (test compound).
-
The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, was calculated using the Schild equation.
-
Cell Viability (GI50/IC50) Assay for Anticancer Activity [2][3]
-
Assay Principle: The sulforhodamine B (SRB) assay or MTT assay is used to determine the cytotoxic or cytostatic effects of compounds on cancer cell lines. The GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value represents the concentration of the compound that causes 50% inhibition of cell growth.
-
Procedure (SRB Assay):
-
Human cancer cell lines (e.g., MDA-MB-435, MCF7) were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with sulforhodamine B dye.
-
Unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution.
-
The absorbance was measured using a microplate reader at a specific wavelength (e.g., 515 nm).
-
The percentage of cell growth inhibition was calculated relative to untreated control cells, and the GI50/IC50 values were determined from the dose-response curves.
-
In-Vivo Models
Food Intake Study in Rats [1]
-
Model: Male Wistar rats were used to assess the effect of the compounds on food consumption.
-
Procedure:
-
Animals were housed individually and acclimatized to the experimental conditions.
-
Test compounds or vehicle were administered parenterally for a period of five days.
-
Daily food intake was measured for each rat.
-
The results were compared to the food consumption levels before treatment and to a control group receiving a reference compound (e.g., ciproxifan).
-
Statistical analysis was performed to determine the significance of the observed changes in food intake.
-
Scrapie Infected Mouse Model for Prion Disease [4]
-
Model: Mice infected with a scrapie strain were used to evaluate the in-vivo efficacy of compounds against prion diseases.
-
Procedure:
-
Mice were infected with the scrapie agent.
-
Treatment with the test compounds was initiated at a specified time point post-infection.
-
The animals were monitored daily for the onset of clinical signs of scrapie.
-
The incubation time was recorded as the time from infection to the terminal stage of the disease.
-
The increase in incubation time in the treated group compared to the vehicle-treated control group was used as a measure of the compound's efficacy.
-
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of phenylpiperazine derivatives and the workflow of the experimental procedures.
References
- 1. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives inhibit PrP/PrP(res) propagation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(2-Bromophenyl)piperazine: Established Methods vs. New Approaches
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 1-(2-Bromophenyl)piperazine is a crucial building block in the synthesis of various pharmaceutically active compounds. This guide provides a comparative analysis of established synthetic routes against newer, optimized methods for its preparation, offering a comprehensive overview of reaction conditions, yields, and procedural details to aid in the selection of the most suitable methodology.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative parameters for different synthetic routes to this compound and its analogues. Direct comparison is facilitated by presenting data on starting materials, key reagents, and reaction outcomes.
| Synthetic Route | Starting Materials | Catalyst/Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Citation |
| Established: Buchwald-Hartwig Amination | 1,2-Dibromobenzene, Piperazine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100 | 18 h | 75 | [1] |
| Established: Ullmann Condensation | 2-Bromoaniline, Bis(2-chloroethyl)amine HCl | None (thermal) | Diglyme | 150 | Not Specified | Moderate | [2] |
| Established: Nucleophilic Aromatic Substitution (SNAr) | 1-Fluoro-2-nitrobenzene, Piperazine | K₂CO₃ | DMF | Not Specified | Not Specified | Good | [3] |
| Newer Method: One-Pot Synthesis from Aniline | 2-Bromoaniline, Diethanolamine | Thionyl chloride (for intermediate formation) | Xylene | Not Specified | Not Specified | Good | [4] |
Note: Data for the SNAr reaction is for a similar N-aryl piperazine synthesis, as specific data for the 2-bromo derivative via this route was not available in the searched literature. Yields are often variable and dependent on specific ligand and catalyst choices for the Buchwald-Hartwig reaction.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the chemical transformations for the established and a newer synthetic route for this compound.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 4. globalresearchonline.net [globalresearchonline.net]
Safety Operating Guide
Safe Disposal of 1-(2-Bromophenyl)piperazine: A Procedural Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-(2-Bromophenyl)piperazine (CAS No. 1011-13-8), a chemical compound utilized in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Adherence to these guidelines is critical to mitigate risks associated with the handling and disposal of this hazardous substance.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its associated risks and the required personal protective equipment (PPE).
Summary of Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided in the table below.
| Protection Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. | To prevent skin contact and absorption. |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | To protect eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. | To prevent inhalation of harmful dust or vapors. |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound and its contaminated containers is through a licensed professional waste disposal service.[2] Attempting to neutralize or treat this chemical waste in-house without the proper expertise and equipment can be dangerous and may violate local, state, or federal regulations.
Step 1: Segregation of Waste
-
Isolate waste this compound from other laboratory waste streams to prevent accidental reactions.
-
This includes unused product, reaction byproducts, and any grossly contaminated materials (e.g., silica gel, filter paper).
Step 2: Containerization and Labeling
-
Place the chemical waste in a designated, properly sealed, and compatible waste container. Ensure the container is in good condition and will not leak.
-
Label the container clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "1011-13-8"
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation.
-
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials, particularly oxidizing agents.[3]
-
Store locked up.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department or the licensed waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Step 5: Decontamination of Empty Containers
-
Empty containers should be decontaminated before disposal or recycling.
-
If not thoroughly decontaminated, they must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[2]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(2-Bromophenyl)piperazine
Essential Safety and Handling Guide for 1-(2-Bromophenyl)piperazine
This guide provides immediate, essential safety protocols and logistical information for handling this compound (CAS No: 1011-13-8).[1] Adherence to these procedures is critical for ensuring personnel safety and operational integrity in a laboratory setting.
Hazard Identification and Classification
This compound is a hazardous substance classified as follows:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
GHS Hazard Pictogram: GHS07 (Exclamation Mark). Signal Word: Warning.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are mandatory to minimize exposure. All PPE should be selected based on government standards such as NIOSH (US) or EN 166 (EU).[1]
| Control Type | Specification | Rationale |
| Engineering Controls | Use only in a chemical fume hood or a well-ventilated area with appropriate exhaust ventilation.[1][3][4] | To minimize inhalation of dust, fumes, or vapors and maintain exposure levels below occupational limits. |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or chemical safety goggles.[1][4][5] | Protects against splashes and dust, preventing serious eye irritation.[1] |
| Skin Protection | Wear impervious protective clothing and gloves (e.g., nitrile rubber).[4][5][6] Inspect gloves before use. | Prevents skin contact, as the chemical is harmful and causes skin irritation.[1][6] Use proper glove removal technique to avoid contamination.[6] |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or inadequate ventilation, use a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99).[6] | Required when engineering controls cannot maintain airborne concentrations below exposure limits or if irritation is experienced.[5][6] |
Operational Plans: Handling and Experimental Workflow
Follow these procedures to ensure safe handling from preparation through use.
Experimental Protocol: Safe Handling
-
Preparation and Review:
-
Engineering Controls Setup:
-
Perform all manipulations of the solid or its solutions inside a certified chemical fume hood.[4]
-
-
Donning PPE:
-
Chemical Handling:
-
Post-Handling:
Caption: Safe Handling Workflow for this compound.
Logistical Plans: Spills, Disposal, and First Aid
Accidental Release Measures
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Personal Precautions: Do not take action without suitable protective clothing and respiratory protection.[4] Avoid breathing dust.[1][6]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly after material pickup is complete.
Waste Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Chemical Waste: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated Packaging: Dispose of as unused product in a suitable, closed container.[6] Do not dispose of it in regular trash or down the drain.[8]
First-Aid Measures
Immediate medical attention is required in case of exposure. Always show the Safety Data Sheet to the attending physician.[1][6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][4]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing. Seek medical attention.[2][4][6]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical advice.[1][4]
-
If Swallowed: Rinse mouth with water.[1][6] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Call a POISON CENTER or doctor immediately.[1]
Storage and Incompatibilities
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[1][3][5] Keep the container tightly closed and store locked up.[1][3] Some sources recommend refrigeration (2-8°C) and protection from light.[9]
-
Incompatible Materials: Avoid strong oxidizing agents.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aksci.com [aksci.com]
- 4. aobchem.com [aobchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. capotchem.cn [capotchem.cn]
- 7. 1-(4-Bromophenyl)piperazine | 66698-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound manufacturers and suppliers in india [chemicalbook.com]
- 10. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
